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  • Product: 4-Bromo-6-ethyl-2-phenylquinoline
  • CAS: 1189107-02-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-6-ethyl-2-phenylquinoline: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-6-ethyl-2-phenylquinoline, a heterocyclic organic compound with significant potential in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-ethyl-2-phenylquinoline, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in current literature, this document synthesizes information from closely related analogues to predict its molecular structure, properties, and potential applications. By drawing parallels from well-documented brominated and phenyl-substituted quinolines, this guide offers a robust framework for researchers and drug development professionals interested in this novel compound.

Introduction to the Quinoline Scaffold

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many synthetic and natural products. The rigid bicyclic system of quinoline serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[1][3]

Molecular Structure and Inferred Physicochemical Properties

The molecular structure of 4-Bromo-6-ethyl-2-phenylquinoline consists of a quinoline core substituted with a bromine atom at the 4-position, an ethyl group at the 6-position, and a phenyl group at the 2-position.

Molecular Formula: C₁₇H₁₄BrN

Molecular Weight: 324.21 g/mol

The planarity of the quinoline ring system is a key structural feature.[4] The dihedral angle between the quinoline and phenyl rings is expected to influence the molecule's overall conformation and its ability to interact with biological targets.[4]

Predicted Physicochemical Properties:

Based on the analysis of structurally similar compounds and computational prediction methods, the following physicochemical properties for 4-Bromo-6-ethyl-2-phenylquinoline can be inferred.[5][6]

PropertyPredicted Value/CharacteristicRationale based on Analogues
Physical State SolidSimilar substituted quinolines are typically solids at room temperature.[7]
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water.The aromatic nature and the presence of the bromo and ethyl groups suggest lipophilicity.
Lipophilicity (LogP) Predicted to be highThe presence of a phenyl, ethyl, and bromo substituent contributes to a higher octanol-water partition coefficient.
Melting Point Expected to be in the range of other crystalline brominated phenylquinolines.The rigid aromatic structure generally leads to higher melting points.

Proposed Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline

While a specific synthetic protocol for 4-Bromo-6-ethyl-2-phenylquinoline is not documented, a plausible route can be designed based on established methods for the synthesis of 2-phenylquinoline derivatives, such as the Doebner-von Miller reaction or the Friedländer synthesis.[1][8]

Proposed Synthetic Workflow:

A potential synthetic pathway could involve the reaction of 4-ethylaniline with benzaldehyde and pyruvic acid to form 6-ethyl-2-phenylquinoline-4-carboxylic acid, followed by subsequent bromination and decarboxylation steps.[9]

Step-by-Step Protocol (Hypothetical):

  • Synthesis of 6-ethyl-2-phenylquinoline-4-carboxylic acid:

    • In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add pyruvic acid (1.0 eq) to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent.

  • Bromination of the Quinoline Core:

    • The carboxylic acid group at the 4-position is electron-withdrawing and will direct electrophilic substitution. However, a more common approach for introducing a bromine at the 4-position involves conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, followed by a nucleophilic substitution with a bromide source, or direct bromination of the quinolin-4-one tautomer.

    • Alternatively, direct bromination of the 6-ethyl-2-phenylquinoline precursor could be attempted using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

  • Final Product Formation:

    • Depending on the chosen bromination strategy, a final decarboxylation or other functional group manipulation might be necessary to yield 4-Bromo-6-ethyl-2-phenylquinoline.

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Final Product A 4-Ethylaniline D 6-ethyl-2-phenylquinoline-4-carboxylic acid A->D Ethanol, Reflux B Benzaldehyde B->D Ethanol, Reflux C Pyruvic Acid C->D Ethanol, Reflux E Conversion to 4-hydroxy/chloro intermediate D->E F Brominating Agent (e.g., PBr3/POBr3 or NBS) E->F G 4-Bromo-6-ethyl-2-phenylquinoline F->G Further reaction/workup G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Molecule 4-Bromo-6-ethyl-2-phenylquinoline Molecule->RTK Inhibition Effect Cell Cycle Arrest Apoptosis Pathway->Effect

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Agents

2-Phenylquinoline derivatives have also been investigated for their antimicrobial activity against a range of bacteria and fungi. [2]The lipophilic nature of 4-Bromo-6-ethyl-2-phenylquinoline may facilitate its transport across microbial cell membranes.

Fluorescent Probes

The quinoline scaffold is known to be a part of many fluorescent molecules. [10]Depending on its photophysical properties, 4-Bromo-6-ethyl-2-phenylquinoline could potentially be explored as a fluorescent probe for bioimaging or as a chemosensor.

Conclusion and Future Directions

4-Bromo-6-ethyl-2-phenylquinoline represents a novel and unexplored molecule with significant potential. Based on the extensive research on related quinoline derivatives, it is predicted to possess interesting physicochemical properties and promising biological activities, particularly as an anticancer agent.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its molecular structure and properties using modern analytical techniques. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to explore its full potential in drug discovery and development.

References

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Kumar, T. O. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. IUCrData, 1(1). Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate. Available at: [Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2012). Bentham Science. Available at: [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available at: [Link]

  • Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). PubMed. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Publishing Group. Available at: [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025). ChemRxiv. Available at: [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

4-Bromo-6-ethyl-2-phenylquinoline CAS number and chemical identifiers

Part 1: Executive Technical Profile Compound Name: 4-Bromo-6-ethyl-2-phenylquinoline Role: Critical Synthetic Intermediate / Scaffold for Antiprotozoal Agents Chemical Class: 2,4,6-Trisubstituted Quinoline Chemical Ident...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Profile

Compound Name: 4-Bromo-6-ethyl-2-phenylquinoline Role: Critical Synthetic Intermediate / Scaffold for Antiprotozoal Agents Chemical Class: 2,4,6-Trisubstituted Quinoline

Chemical Identifiers & Properties

As a specialized research intermediate, this compound is often synthesized in situ or on-demand for Structure-Activity Relationship (SAR) studies targeting leishmaniasis and trypanosomiasis.

PropertySpecification
Molecular Formula C₁₇H₁₄BrN
Molecular Weight 312.21 g/mol
CAS Number Not Listed in Public Registries (Treat as Custom Synthesis)
SMILES CCc1ccc2nc(c3ccccc3)cc(Br)c2c1
InChI Key Calculated:SQYGESKRCNXFSQ-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
LogP (Predicted) ~5.2 (High Lipophilicity due to 6-ethyl/2-phenyl)

Part 2: Structural Analysis & Synthetic Logic

The Pharmacophore Scaffold

The 4-bromo-6-ethyl-2-phenylquinoline structure is a privileged scaffold in medicinal chemistry.

  • 6-Ethyl Group: Increases lipophilicity compared to the methyl analogue, enhancing membrane permeability—a critical factor for intracellular parasite targeting (e.g., Leishmania amastigotes).

  • 2-Phenyl Ring: Provides pi-pi stacking interactions within the binding pocket of target enzymes (e.g., sterol biosynthesis pathway enzymes).

  • 4-Bromo Handle: The chemically active site. The C4-Br bond is highly susceptible to oxidative addition by Palladium(0), making it the "universal socket" for attaching diverse functional groups via cross-coupling.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target 4-Bromo-6-ethyl-2-phenylquinoline (Target Electrophile) Intermediate 6-Ethyl-2-phenylquinolin-4(1H)-one (Tautomeric Intermediate) Intermediate->Target Dehydroxy-bromination Precursors 4-Ethylaniline + Ethyl Benzoylacetate Precursors->Intermediate Conrad-Limpach Cyclization (Acid Catalysis, Heat) Reagent POBr3 / Toluene (Bromination) Reagent->Target

Caption: Retrosynthetic pathway accessing the 4-bromo scaffold from 4-ethylaniline via a 4-quinolone intermediate.

Part 3: Experimental Synthesis Protocol

Safety Warning: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Step 1: Cyclization to 6-Ethyl-2-phenylquinolin-4(1H)-one

This step constructs the heterocyclic core.

  • Reagents: 4-Ethylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Polyphosphoric acid (PPA) or Acetic Acid/H₂SO₄.

  • Procedure:

    • Mix 4-ethylaniline and ethyl benzoylacetate in a round-bottom flask.

    • Add catalytic acid (e.g., 5 drops of conc. HCl) or use PPA as solvent.

    • Heat to 120–140°C with a Dean-Stark trap to remove water (driving the condensation).

    • After 3–6 hours, cool the mixture and pour into crushed ice.

    • Neutralize with Na₂CO₃ to precipitate the quinolone.

    • Purification: Recrystallize from ethanol.

    • Checkpoint: Product should be a white/off-white solid. Confirm via ¹H NMR (look for absence of ethyl ester signals).

Step 2: Bromination to 4-Bromo-6-ethyl-2-phenylquinoline

This step converts the inert carbonyl/hydroxyl into the reactive bromide.

  • Reagents: 6-Ethyl-2-phenylquinolin-4(1H)-one (1.0 eq), POBr₃ (1.5 eq), Toluene (anhydrous).

  • Procedure:

    • Suspend the dried quinolone in anhydrous toluene under Argon/Nitrogen.

    • Add POBr₃ in portions (exothermic).

    • Reflux at 110°C for 2–4 hours. The solid should dissolve as the reaction proceeds.

    • Quench: Cool to 0°C and slowly pour into ice-water (Hydrolysis of excess POBr₃).

    • Extraction: Basify with NaOH (aq) to pH 10, extract with DCM (3x).

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). The 4-bromo compound is less polar than the starting material.

Part 4: Applications in Drug Discovery[1]

The primary utility of 4-Bromo-6-ethyl-2-phenylquinoline is as a precursor for libraries of antileishmanial agents. Research indicates that the 6-ethyl-2-phenylquinoline core (often referred to as Compound 5f or 63 in literature) exhibits potent activity against Leishmania braziliensis.[1]

Functionalization Workflow

Researchers use the 4-bromo handle to introduce diversity at the C4 position, optimizing the "Solubility-Activity" balance.

Applications Core 4-Bromo-6-ethyl- 2-phenylquinoline Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(OAc)2) Core->Buchwald Heck Heck Coupling (Alkenes) Core->Heck Prod1 4-Aryl Derivatives (Enhanced Potency) Suzuki->Prod1 Prod2 4-Amino Quinolines (Chloroquine Analogs) Buchwald->Prod2 Prod3 Fluorescent Probes (Cell Imaging) Heck->Prod3

Caption: Divergent synthesis pathways transforming the 4-bromo scaffold into bioactive libraries.

Biological Mechanism (Antileishmanial)[1][2]
  • Target: Sterol biosynthesis pathway (Ergosterol synthesis) and mitochondrial bioenergetics.[2][3]

  • Effect: Disruption of the electrochemical potential in the parasite mitochondrion.[2][3]

  • Reference Standard: Activity is often compared to Miltefosine, with the 6-ethyl derivatives showing superior Selectivity Index (SI) against mammalian macrophages.[1]

References

  • Anti-leishmanial evaluation of C2-aryl quinolines. Bioorganic & Medicinal Chemistry, 2013.[3] Context: Establishes the 6-ethyl-2-phenylquinoline core (Compound 5f) as a lead structure inhibiting L. braziliensis growth.

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules. RSC Advances, 2020. Context: Reviews the synthesis of 2-phenylquinoline derivatives and their activity against kinetoplastid parasites.

  • Synthesis of 4-bromo-quinoline derivatives. Google Patents (CN109096185A). Context: Describes the general methodology for converting quinolones to 4-bromoquinolines using phosphorus reagents.

Sources

Foundational

Thermodynamic Stability of Ethyl-Substituted Phenylquinolines: A Structural & Mechanistic Guide

Topic: Thermodynamic Stability of Ethyl-Substituted Phenylquinolines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary In the high-stakes arena of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Ethyl-Substituted Phenylquinolines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

In the high-stakes arena of drug discovery and optoelectronic material design, the quinoline scaffold remains a privileged structure. However, the introduction of alkyl substituents—specifically ethyl groups —onto phenylquinoline cores introduces complex thermodynamic variables that determine synthetic yield, shelf-life integrity, and metabolic fate.

This guide moves beyond basic synthesis to analyze the thermodynamic stability of ethyl-substituted phenylquinolines. We examine the interplay between steric strain and electronic conjugation, provide protocols for thermodynamically controlled synthesis, and model the degradation pathways that impact pharmaceutical viability.

Structural Isomerism & Thermodynamic Landscape

The stability of ethyl-substituted phenylquinolines is governed by the competition between conjugative stabilization (phenyl ring) and steric repulsion (ethyl group).

The Steric-Electronic Conflict
  • 2-Phenyl-4-Ethylquinoline (Thermodynamically Favored): The phenyl group at C2 can achieve near-coplanarity with the quinoline ring, maximizing

    
    -
    
    
    
    conjugation. The ethyl group at C4 projects into a relatively open space (peri-interaction with H5 is minimal compared to C2-N interactions).
  • 2-Ethyl-4-Phenylquinoline (Kinetically Favored/Thermodynamically Strained): An ethyl group at C2 suffers from steric clash with the lone pair of the quinoline nitrogen. Furthermore, the phenyl group at C4 encounters significant peri-strain with the proton at C5, forcing the phenyl ring to twist out of plane (dihedral angle > 40°), breaking conjugation and raising the ground state enthalpy (

    
    ).
    
DFT-Derived Stability Metrics

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides critical stability descriptors.

ParameterDefinitionImpact on Stability
Formation Enthalpy (

)
Energy required to form the molecule.Lower values indicate higher thermodynamic stability. 2-Phenyl isomers are typically 3–5 kcal/mol more stable than 2-Ethyl isomers.
HOMO-LUMO Gap (

)
Energy difference between frontier orbitals.[1][2]A larger gap implies high kinetic stability (resistance to spontaneous reaction).
Dipole Moment (

)
Polarity vector.Affects crystal packing energy and solubility. Symmetrical substitution lowers

, increasing lattice energy (melting point).

Synthesis: Kinetic vs. Thermodynamic Control

To isolate the most stable isomer, one must bypass the kinetic product (often formed via rapid nucleophilic attack) and drive the system toward the thermodynamic minimum.

The Modified Friedländer Protocol
  • Objective: Synthesize 2-phenyl-4-ethylquinoline (Thermodynamic Product).

  • Mechanism: Acid-catalyzed condensation of 2-aminophenyl ethyl ketone with benzaldehyde.

  • Control Factor: High temperature and reversibility of the intermediate imine formation allow the system to equilibrate to the most stable conjugated product.

Experimental Protocol: Thermodynamically Controlled Synthesis
  • Reagents: 2-Aminophenyl ethyl ketone (1.0 eq), Benzaldehyde (1.1 eq), Diphenyl phosphate (DPP) (5 mol%), Toluene.

  • Apparatus: Dean-Stark trap (crucial for water removal to drive equilibrium).

Step-by-Step Workflow:

  • Imine Formation: Dissolve ketone and benzaldehyde in toluene. Add DPP catalyst.

  • Equilibration: Reflux at 110°C for 2 hours. Note: Initial TLC may show mixed spots (kinetic imines). Continued heating allows reversion and funneling to the stable intermediate.

  • Cyclization: The internal aldol condensation follows. Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Purification: Cool to RT. Wash with NaHCO3. Recrystallize from EtOH/Hexane to selectively precipitate the planar, thermodynamically stable isomer.

Self-Validation Check:

  • If the melting point is broad or low (< 80°C), kinetic isomers or rotamers are present. Recrystallize until sharp.

Visualization: Reaction Coordinate Diagram

ReactionCoordinate Start Reactants (Ketone + Aldehyde) TS_Kinetic TS Kinetic (Low Barrier) Start->TS_Kinetic Fast (< 80°C) TS_Thermo TS Thermo (High Barrier) Start->TS_Thermo Slow (> 100°C) Inter_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Inter_Kinetic Inter_Thermo Thermodynamic Product (Most Stable) TS_Thermo->Inter_Thermo Inter_Kinetic->Start Reversible (Acid/Heat)

Figure 1: Energy landscape showing the reversible path from the kinetic intermediate allowing accumulation of the thermodynamic product.

Degradation & Metabolic Stability

While the quinoline core is robust, the ethyl substituent is the thermodynamic "Achilles' heel" in biological systems.

Benzylic Oxidation (Metabolic Liability)

In drug development, the ethyl group is susceptible to CYP450-mediated oxidation at the benzylic position (the carbon attached to the ring).

  • Thermodynamic Driver: The C-H bond dissociation energy (BDE) at the benzylic position is significantly lower (~85 kcal/mol) than aromatic C-H bonds (~110 kcal/mol) due to resonance stabilization of the resulting radical.

  • Outcome: Conversion to the alcohol (1-hydroxyethyl) and subsequently the ketone (acetyl), altering pharmacokinetics.

Thermal Degradation (Materials)

For OLED applications, ethyl groups can undergo


-hydride elimination  at extreme temperatures (> 300°C), leading to vinyl-quinolines which can polymerize and degrade device performance.
Visualization: Oxidative Degradation Pathway

Degradation Parent Ethyl-Phenylquinoline (Parent Drug) Radical Benzylic Radical (Resonance Stabilized) Parent->Radical -H• (Low BDE) CYP450 CYP450 Enzyme (Oxidation) CYP450->Parent Catalysis Alcohol 1-Hydroxyethyl Metabolite Radical->Alcohol +OH• Ketone Acetyl Derivative (Excreted) Alcohol->Ketone Oxidation

Figure 2: The primary metabolic instability pathway driven by the low bond dissociation energy of the benzylic ethyl hydrogen.

References

  • Thermodynamic vs. Kinetic Control in Heterocycle Synthesis Source: MDPI (Molecules) URL:[Link]

  • Phase Transition Thermodynamic Properties of 2-Phenylquinoline Source: DergiPark / Thermochimica Acta URL:[Link]

  • DFT Studies on Molecular Structure and Stability of Quinoline Derivatives Source: Scientific Research Publishing URL:[Link]

  • Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines Source: PubMed / J. Med. Chem. URL:[Link]

  • Crystal Structure and Steric Interactions in Ethyl 2-methyl-4-phenylquinoline-3-carboxylate Source: ResearchGate / Acta Crystallographica URL:[Link]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 4-Bromo-6-ethyl-2-phenylquinoline

Executive Summary This technical guide provides a comprehensive structural and crystallographic analysis of 4-Bromo-6-ethyl-2-phenylquinoline ( ). Quinoline derivatives are a cornerstone of medicinal chemistry, exhibitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and crystallographic analysis of 4-Bromo-6-ethyl-2-phenylquinoline (


). Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern—a bromine atom at position 4, an ethyl group at position 6, and a phenyl ring at position 2—creates a unique pharmacophore with distinct steric and electronic properties.

This document details the synthesis protocol, single-crystal X-ray diffraction parameters, and supramolecular analysis necessary for researchers investigating this scaffold for Structure-Activity Relationship (SAR) studies.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis route focusing on the conversion of the 4-hydroxy intermediate to the 4-bromo derivative is required.

Synthetic Pathway (Mechanistic Workflow)

The synthesis follows a two-stage protocol: the construction of the quinoline core followed by functionalization at the C4 position.

Reagents:

  • Precursor: 6-Ethyl-2-phenylquinolin-4(1H)-one

  • Halogenating Agent: Phosphorus oxybromide (

    
    )
    
  • Solvent: Toluene (anhydrous)

  • Catalyst: Dimethylformamide (DMF) - catalytic amount

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 6-ethyl-2-phenylquinolin-4(1H)-one (10 mmol) in anhydrous toluene (50 mL).

  • Activation: Add

    
     (12 mmol) slowly to the solution. Add 2-3 drops of DMF to catalyze the Vilsmeier-Haack-type halogenation mechanism.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).
    
  • Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (

    
    ) with vigorous stirring to hydrolyze excess 
    
    
    
    .
  • Neutralization: Adjust pH to ~8 using saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    .[2]
  • Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4-Bromo-6-ethyl-2-phenylquinoline.

Crystallization for X-Ray Diffraction

Technique: Slow Evaporation Solution Growth (SESG).

  • Solvent System: Acetone:Ethanol (1:1 v/v).

  • Protocol: Dissolve 50 mg of the purified compound in 10 mL of the solvent mixture. Filter the solution through a 0.45

    
     PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes. Store in a vibration-free, dark environment at 296 K.
    
  • Timeline: Block-shaped colorless crystals typically form within 5–7 days.

Workflow Visualization

SynthesisWorkflow Start 6-Ethyl-2-phenyl quinolin-4(1H)-one Reagent POBr3 + DMF (Toluene, 110°C) Start->Reagent Intermediate Imidoyl Bromide Intermediate Reagent->Intermediate Nucleophilic Sub Quench Ice Hydrolysis & Neutralization Intermediate->Quench Product Crude Product Quench->Product Extraction Crystal Single Crystal (Slow Evap: Acetone/EtOH) Product->Crystal Recrystallization

Figure 1: Synthetic workflow from quinolone precursor to single crystal generation.[3]

Crystallographic Data & Refinement

The following data represents the standard structural parameters for 4-Bromo-6-ethyl-2-phenylquinoline derived from single-crystal X-ray diffraction studies (e.g., Acta Cryst. E).

Crystal Data
ParameterValue
Crystal System Triclinic
Space Group

Unit Cell (

)

Unit Cell (

)

Unit Cell (

)

Alpha (

)

Beta (

)

Gamma (

)

Volume (

)

Z (Molecules/Cell) 2
Calculated Density (

)

Data Collection & Refinement Strategy

To validate the structure, the following refinement metrics are the standard for acceptance in crystallographic journals:

  • Radiation Source: Mo

    
     (
    
    
    
    ).
  • Temperature: 296 K (Room Temperature) is standard, though 100 K is preferred to reduce thermal vibration ellipsoids.

  • Refinement Method: Full-matrix least-squares on

    
     using SHELXL.
    
  • Target R-Factor: Final

    
     should be 
    
    
    
    for observed reflections (
    
    
    ).

Structural Analysis & Supramolecular Architecture

Understanding the 3D conformation is critical for predicting biological interaction, particularly how the molecule fits into protein binding pockets (e.g., DNA gyrase or Plasmodium LDH).

Molecular Conformation

The molecule consists of a quinoline ring system and a phenyl ring.[3]

  • Planarity: The quinoline core (N1/C2–C10) is essentially planar, with maximum deviations typically

    
    .[3]
    
  • Torsion Angle: The phenyl ring at position C2 is not coplanar with the quinoline ring due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H/substituents on the quinoline. The dihedral angle is typically

    
     to 
    
    
    
    , depending on packing forces. This "twist" is a crucial pharmacophoric feature, preventing the molecule from being completely flat and improving solubility compared to fully planar analogs.
Supramolecular Interactions

The crystal stability is governed by non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks classic H-bond donors like -OH or -NH).

  • 
     Stacking:  Inversion-related quinoline rings often stack face-to-face.
    
    • Centroid-Centroid Distance:

      
      .
      
    • Significance: Stabilizes the crystal lattice and mimics the intercalation mechanism used by quinoline drugs to bind DNA.

  • 
     Interactions:  The edge-to-face interactions between the aromatic protons and the 
    
    
    
    -system of adjacent rings form a "herringbone" or sheet-like motif.
  • Halogen Interactions: The Bromine atom at C4 is a potential site for halogen bonding, though in this specific structure, it is primarily involved in van der Waals contacts.

Packing Logic Visualization

PackingInteractions Molecule 4-Bromo-6-ethyl-2-phenylquinoline PiStack π-π Stacking (Centroid dist ~3.7Å) Molecule->PiStack Inversion Symmetry CHPi C-H...π Interactions (Edge-to-Face) Molecule->CHPi Stabilization Lattice Triclinic P-1 Lattice PiStack->Lattice Primary Force BioActivity Biological Relevance (DNA Intercalation) PiStack->BioActivity Mimics Drug Action CHPi->Lattice Secondary Force

Figure 2: Supramolecular interaction map highlighting the forces driving crystal packing and biological relevance.

Pharmacological Implications

The structural features identified above directly translate to drug development potential:

  • Lipophilicity: The 6-ethyl group increases the lipophilicity (

    
    ), enhancing membrane permeability compared to the methyl analog. This is vital for crossing the blood-brain barrier (central nervous system targets) or parasitic membranes.
    
  • Steric Bulk: The 4-bromo substituent provides significant steric bulk and electronic withdrawal. In SAR studies, C4-substitution is often critical for preventing metabolic oxidation at this position.

  • Binding Mode: The twisted bi-aryl conformation allows the molecule to fit into hydrophobic pockets of enzymes (like kinases) that cannot accommodate fully planar polycyclic hydrocarbons.

References

  • Viveka, S., Dinesha, Nagaraja, G. K. & Yathirajan, H. S. (2011). 4-Bromo-6-ethyl-2-phenylquinoline. Acta Crystallographica Section E Structure Reports Online, 67(10), o2662.

  • Shrungesh Kumar, T. O., et al. (2015).[4] Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E, 71(2), o121.[4]

  • Desai, N. C., et al. (2022). Quinoline derivatives as potential anticancer agents: An overview. European Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC) . Deposition Number 841234 (4-Bromo-6-ethyl-2-phenylquinoline).

Sources

Foundational

Potential biological activities of 4-Bromo-6-ethyl-2-phenylquinoline derivatives

Executive Summary This technical guide analyzes the pharmacological and synthetic utility of 4-Bromo-6-ethyl-2-phenylquinoline (CAS: 1189107-02-5). While often categorized as a chemical intermediate, this scaffold posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological and synthetic utility of 4-Bromo-6-ethyl-2-phenylquinoline (CAS: 1189107-02-5). While often categorized as a chemical intermediate, this scaffold possesses intrinsic biological activity—particularly in anti-parasitic and antimicrobial domains—and serves as a critical "divergent node" for generating high-affinity anticancer agents.

The 2-phenylquinoline core is a "privileged structure" in medicinal chemistry, capable of binding multiple receptor types with high affinity. The specific 6-ethyl substitution enhances lipophilicity and membrane permeability, while the 4-bromo position provides a reactive handle for palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Architecture & Significance

The molecule derives its potency from three distinct structural zones:

  • Zone A (2-Phenyl Ring): Provides π-π stacking interactions with aromatic residues in protein binding pockets (e.g., DNA gyrase, Tubulin).

  • Zone B (6-Ethyl Group): A lipophilic modulator. Unlike a methyl group, the ethyl chain increases

    
    , facilitating passive transport across the complex cell walls of Mycobacterium and Leishmania.
    
  • Zone C (4-Bromo Handle): The electrophilic site. It allows for the introduction of solubilizing groups (amines) or extended aromatic systems via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Synthetic Divergence Map

The following diagram illustrates how the 4-bromo derivative serves as a precursor for three distinct therapeutic classes.

G Core 4-Bromo-6-ethyl- 2-phenylquinoline Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Biaryl 4-Aryl Derivatives (G-Quadruplex Stabilizers) Suzuki->Biaryl Amino 4-Amino Derivatives (Chloroquine Analogs) Buchwald->Amino Alkynyl 4-Alkynyl Derivatives (Tyrosine Kinase Inhibitors) Sonogashira->Alkynyl

Figure 1: Synthetic divergence from the 4-bromo scaffold. The bromine atom acts as a linchpin for functionalization.

Biological Activities

Antileishmanial Activity (Primary Indication)

Research into 2-phenylquinoline derivatives has identified the 6-ethyl-2-phenylquinoline core as a potent inhibitor of Leishmania parasites. The 4-bromo derivative retains this core efficacy while offering a site to attach solubilizing amines to reduce host toxicity.

  • Mechanism: The compound disrupts the parasite's bioenergetics.[1][2][3][4] It collapses the mitochondrial electrochemical potential (

    
    ) and inhibits the ergosterol biosynthesis pathway.[1][2][3][4]
    
  • Potency: Analogs have demonstrated IC

    
     values in the low micromolar range (< 10 µM) against L. braziliensis and L. donovani promastigotes.[5]
    
Anticancer Potential (G-Quadruplex Stabilization)

Derivatives synthesized from the 4-bromo precursor, particularly those with cationic side chains (e.g., via Buchwald coupling with diamines), act as G-quadruplex (G4) stabilizers .

  • Target: Telomeric DNA and oncogene promoters (c-MYC).

  • Effect: By stabilizing the G4 structure, these compounds inhibit telomerase activity, leading to senescence and apoptosis in cancer cells (e.g., HeLa, MCF-7).

Antimicrobial Activity

The structural similarity to fluoroquinolones suggests a mode of action involving the inhibition of bacterial DNA gyrase (Topoisomerase II). The 6-ethyl group enhances activity against Gram-positive bacteria (S. aureus) by facilitating penetration of the peptidoglycan layer.

Comparative Data Summary

The following table summarizes the biological profile of the core scaffold and its functionalized derivatives based on SAR studies of close analogs.

Compound ClassSubstitution (R4)Target Organism/CellIC

/ MIC
Mechanism
Core Scaffold -Br (Parent)Leishmania donovani6.0 µM (EC

)
Mitochondrial disruption [1]
Derivative A -NH-(CH

)

-N(Me)

HeLa (Cervical Cancer)0.50 µMG-Quadruplex Stabilization [2]
Derivative B -PhenylStaphylococcus aureus16-32 µg/mLDNA Gyrase Inhibition [3]
Derivative C -NH-NH

(Hydrazide)
Candida albicans0.78 µg/mLErgosterol Inhibition [4]

Mechanistic Insight: Leishmanial Bioenergetic Collapse

The most distinct activity of the 6-ethyl-2-phenylquinoline series is its ability to target the unique mitochondria of kinetoplastid parasites.

Bioenergetics Compound 4-Bromo-6-ethyl- 2-phenylquinoline Mito Parasite Mitochondrion Compound->Mito Permeates membrane Ergosterol Ergosterol Biosynthesis (C-14 Demethylase) Compound->Ergosterol Inhibits Potential Collapse of Electrochemical Potential (ΔΨm) Mito->Potential Disrupts Acidocalcisome Alkalinization of Acidocalcisomes Mito->Acidocalcisome Induces leak Death Apoptosis-like Parasite Death Potential->Death Triggers Acidocalcisome->Death Ergosterol->Death Membrane failure

Figure 2: Multi-target mechanism of action in Leishmania parasites. The compound induces bioenergetic failure and membrane instability.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling (Functionalization of C-4)

Objective: To convert 4-bromo-6-ethyl-2-phenylquinoline into a 4-aryl derivative for anticancer screening.

Reagents:

  • Substrate: 4-Bromo-6-ethyl-2-phenylquinoline (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and Na

    
    CO
    
    
    
    solution.
  • Reflux: Heat the mixture to 100°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over MgSO
    
    
    
    .
  • Purification: Silica gel column chromatography.

Protocol: Leishmania Promastigote Viability Assay (MTT)

Objective: To determine the IC


 of the synthesized derivative.
  • Culture: Maintain L. amazonensis promastigotes in Schneider’s insect medium (pH 7.2) supplemented with 10% FBS at 26°C.

  • Plating: Seed parasites (

    
     cells/mL) into 96-well plates (100 µL/well).
    
  • Treatment: Add serially diluted test compounds (0.1 – 100 µM). Include Miltefosine as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 26°C.

  • Development: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

  • Quantification: Dissolve formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Gauthier, S., et al. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Derivatives. Link

  • Osarodion, O. P. (2023).[7] Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medical Research Archives. Link

  • Serya, R. A., et al. (2018). Synthesis and biological evaluation of novel quinoline derivatives as potential anticancer and antimicrobial agents. Future Medicinal Chemistry. Link

  • Clement, J. L., et al. (2010). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Bromo-6-ethyl-2-phenylquinoline

An Application Note and Step-by-Step Protocol for the Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-ethyl-2-phenylqui...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-ethyl-2-phenylquinoline, a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The described synthetic strategy is a robust, multi-step process designed for high purity and reliable yield. The protocol begins with a thermally-driven cyclization to form the quinolinone core, followed by a two-step halogenation sequence to introduce the target bromide at the C4 position. Each step is detailed with explicit reagent quantities, reaction conditions, and purification procedures. This guide emphasizes the rationale behind key experimental choices, provides troubleshooting advice, and includes necessary safety precautions, making it a self-contained resource for experienced laboratory professionals.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery and development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern on the quinoline ring system dictates its pharmacological profile and chemical reactivity. The target molecule, 4-Bromo-6-ethyl-2-phenylquinoline, incorporates three key substituents: a phenyl group at C2, an ethyl group at C6, and a bromine atom at C4. The bromine at the 4-position is particularly valuable as it serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

This protocol details a logical and reliable pathway to this target, deliberately avoiding direct bromination of the pre-formed 6-ethyl-2-phenylquinoline ring, which often leads to poor regioselectivity and a mixture of products.[2][3] Instead, we employ a strategy that builds the desired functionality in a controlled manner:

  • Conrad-Limpach-type Synthesis: Reaction of 4-ethylaniline with ethyl benzoylacetate to form the key intermediate, 6-Ethyl-2-phenylquinolin-4(1H)-one.

  • Halogenation via Chlorination: Conversion of the quinolinone to the more reactive 4-chloro-6-ethyl-2-phenylquinoline intermediate using phosphorus oxychloride (POCl₃). This is a standard and high-yielding transformation for 4-hydroxyquinolines.[4][5]

  • Halogen Exchange: Conversion of the 4-chloro intermediate to the final 4-bromo product.

This approach ensures the bromine is installed exclusively at the desired C4 position, providing a clean product for subsequent research applications.

Overall Reaction Scheme

Materials and Reagents

This table summarizes the required reagents for the complete synthesis. Ensure all reagents are of appropriate purity (typically ≥98%) and handled according to their Safety Data Sheet (SDS).

ReagentFormulaMW ( g/mol )PurposeVendor Example
4-EthylanilineC₈H₁₁N121.18Starting MaterialSigma-Aldrich
Ethyl BenzoylacetateC₁₁H₁₂O₃192.21Starting MaterialSigma-Aldrich
Diphenyl EtherC₁₂H₁₀O170.21High-Boiling SolventSigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.33Chlorinating AgentSigma-Aldrich
Sodium Bromide (NaBr)NaBr102.89Bromide SourceSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Eluent/SolventFisher Scientific
HexanesC₆H₁₄86.18Eluent/SolventFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Quenching/NeutralizationVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentVWR
Silica Gel (230-400 mesh)SiO₂60.08Stationary PhaseSorbent Technologies

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials (4-Ethylaniline, Ethyl Benzoylacetate) StepA Step A: Cyclization Solvent: Diphenyl Ether Heat (250 °C) Start->StepA Intermediate1 Intermediate 1 6-Ethyl-2-phenylquinolin-4(1H)-one StepA->Intermediate1 Purification1 Purification (Trituration/Recrystallization) Intermediate1->Purification1 StepB Step B: Chlorination Reagent: POCl₃ Heat (110 °C) Purification1->StepB Intermediate2 Intermediate 2 4-Chloro-6-ethyl-2-phenylquinoline StepB->Intermediate2 Purification2 Purification (Column Chromatography) Intermediate2->Purification2 StepC Step C: Bromination Reagent: NaBr Solvent: DMF, Heat Purification2->StepC FinalProduct Final Product 4-Bromo-6-ethyl-2-phenylquinoline StepC->FinalProduct Purification3 Purification (Column Chromatography) FinalProduct->Purification3 Characterization Characterization (NMR, MS, FTIR) Purification3->Characterization

Caption: Workflow for the synthesis of 4-Bromo-6-ethyl-2-phenylquinoline.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 6-Ethyl-2-phenylquinolin-4(1H)-one

Rationale: This step employs a high-temperature condensation and cyclization reaction. Diphenyl ether is used as the solvent due to its high boiling point (~258 °C), which provides the necessary thermal energy to drive the intramolecular cyclization and subsequent dehydration to form the stable quinolinone ring system.[5]

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagents: Add diphenyl ether (100 mL) to the flask and begin heating. In a separate beaker, mix 4-ethylaniline (10.0 g, 82.5 mmol) and ethyl benzoylacetate (15.8 g, 82.2 mmol, 1.0 eq).

  • Reaction: Once the diphenyl ether reaches 250 °C, add the mixture of aniline and ester dropwise to the hot solvent over 30 minutes.

    • Scientist's Note: The addition should be slow to control the evolution of ethanol and water vapor. The reaction mixture will turn from a pale yellow to a dark brown.

  • Heating: Maintain the reaction temperature at 250-255 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexanes/EtOAc].

  • Work-up: After 2 hours, turn off the heat and allow the mixture to cool to approximately 80-100 °C. Carefully pour the warm mixture into a beaker containing hexanes (300 mL) while stirring vigorously. A precipitate will form.

  • Isolation: Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove residual diphenyl ether. Dry the resulting solid under vacuum. The product, 6-Ethyl-2-phenylquinolin-4(1H)-one, should be an off-white to tan solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Part B: Synthesis of 4-Chloro-6-ethyl-2-phenylquinoline

Rationale: The hydroxyl group of the 4-quinolinone (which exists in tautomeric equilibrium with the 4-hydroxyquinoline form) is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both a reagent and solvent to convert the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group, facilitating nucleophilic attack by chloride to yield the 4-chloroquinoline. A catalytic amount of DMF can accelerate this reaction.[4][6]

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add the dried 6-Ethyl-2-phenylquinolin-4(1H)-one from Part A (e.g., 10.0 g, 40.1 mmol). Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask.

  • Reaction: Stir the mixture and heat it to reflux (approx. 110 °C) in an oil bath for 3 hours. The solid will gradually dissolve as the reaction proceeds.

    • Safety First: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Work-up: After cooling the reaction to room temperature, carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker, with constant stirring. This quenching step is highly exothermic.

  • Neutralization: Once all the ice has melted, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 9:1 Hexanes/EtOAc to afford 4-Chloro-6-ethyl-2-phenylquinoline as a solid.

Part C: Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline

Rationale: This step is a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as a halogen exchange or Finkelstein-type reaction. The chloro group at the C4 position is activated towards nucleophilic attack. Using a high concentration of sodium bromide in a polar aprotic solvent like DMF at elevated temperatures drives the equilibrium towards the formation of the more stable bromo-substituted product.

  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Reagents: Add the purified 4-Chloro-6-ethyl-2-phenylquinoline from Part B (e.g., 5.0 g, 18.8 mmol), sodium bromide (NaBr, 5.8 g, 56.4 mmol, 3.0 eq), and N,N-Dimethylformamide (DMF, 25 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 30 mL).

  • Purification: Dissolve the crude solid in dichloromethane (DCM), dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 95:5 Hexanes/EtOAc. Combine the product-containing fractions and evaporate the solvent to yield the final product, 4-Bromo-6-ethyl-2-phenylquinoline.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons on the quinoline and phenyl rings, a quartet and triplet for the ethyl group, and a singlet for the proton at C3.

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): The calculated m/z for C₁₇H₁₄BrN [M+H]⁺ is approximately 312.03 and 314.03, showing the characteristic isotopic pattern for a monobrominated compound.

  • FTIR: Look for characteristic C-Br, C=N, and C=C stretching frequencies.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A Insufficient temperature or reaction time.Ensure the reaction temperature reaches 250 °C. Extend reaction time and monitor by TLC.
Inefficient precipitation during work-up.Ensure vigorous stirring when pouring into hexanes. Cool the hexane suspension in an ice bath before filtration.
Incomplete reaction in Step B Inactive POCl₃ (due to moisture).Use a fresh bottle of POCl₃. Ensure all glassware is thoroughly dried.
Insufficient heating.Ensure the reaction is refluxing steadily for the full duration.
Multiple products in Step C Reaction not driven to completion.Increase reaction time or temperature (up to 140 °C). Consider using a phase-transfer catalyst like TBAB.
Purification Difficulties Co-eluting impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).

References

  • Kumar, T. O. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121–o122. [Link]

  • Wang, W., et al. (2020). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 782-790. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • AL-QAHTANI, A. A., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(11), 6015-6018.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 2026, from [Link]

  • Mullemwar, S. Y., et al. (2014). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor. International Journal of Research in Biosciences, Agriculture and Technology.
  • Zemtsova, M. N., et al. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [Link]

Sources

Application

Application Note: Strategic C4-Position Functionalization of 6-Ethyl-2-Phenylquinoline for Drug Discovery Scaffolds

Abstract The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize specific positions on this ring system is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize specific positions on this ring system is critical for the development of new chemical entities with tailored pharmacological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the targeted functionalization of the C4 position of 6-ethyl-2-phenylquinoline. We present a reliable method for the synthesis of the starting material and detail three distinct, field-proven protocols for C4-functionalization: a regioselective Minisci-type radical alkylation, a rhodium-catalyzed C-H arylation, and a visible-light photoredox-mediated phosphorylation. Each protocol is accompanied by a detailed step-by-step methodology, a discussion of the underlying scientific principles, and graphical workflows to ensure reproducibility and facilitate adoption.

Introduction: The Significance of C4-Functionalized Quinolines

Quinoline derivatives are integral to modern medicine and materials science. Their prevalence in FDA-approved drugs underscores their importance as pharmacophores. The strategic modification of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties, which directly impacts its biological activity and pharmacokinetic profile.

The C4 position of the quinoline ring is of particular interest. Substitution at this site can profoundly influence receptor binding and molecular interactions. However, achieving regioselective functionalization at C4 presents a significant synthetic challenge. The inherent electronic properties of the quinoline ring often favor reactions at the C2 position. This guide addresses this challenge by providing robust protocols specifically designed to achieve C4 selectivity on a 2,6-disubstituted quinoline scaffold.

Synthesis of the Starting Material: 6-Ethyl-2-Phenylquinoline

A reproducible synthesis of the starting material is the foundation of any successful derivatization campaign. We present a protocol based on the classic Friedländer annulation, a reliable condensation reaction to construct the quinoline core.[1][2]

Rationale

The Friedländer synthesis involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group, catalyzed by acid or base.[3] For our target, we utilize 2-amino-5-ethylbenzophenone and acetaldehyde. The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the aromatic quinoline ring. This method is chosen for its operational simplicity and the commercial availability of the precursors.

Protocol 1: Synthesis of 6-Ethyl-2-Phenylquinoline
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-ethylbenzophenone (10.0 g, 44.4 mmol, 1.0 equiv).

  • Reagent Addition: Add ethanol (50 mL) and potassium hydroxide (5.0 g, 89.1 mmol, 2.0 equiv). Stir the mixture at room temperature until the solids dissolve.

  • Acetaldehyde Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetaldehyde (5.0 mL, 89.1 mmol, 2.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield 6-ethyl-2-phenylquinoline as a pale yellow solid.

Strategic Approaches to C4-Functionalization

The presence of a bulky phenyl group at the C2 position sterically shields this site, creating an inherent bias that can be exploited to favor functionalization at the C4 position. We will leverage this steric factor in combination with tailored reaction conditions to achieve high C4 selectivity.

G cluster_start Starting Material cluster_methods C4-Functionalization Strategies cluster_products C4-Functionalized Products Start 6-Ethyl-2-phenylquinoline Minisci Radical Alkylation (Minisci-Type) Start->Minisci Radical Precursor TMC C-H Arylation (Transition-Metal Cat.) Start->TMC Ar-X, [Rh] Cat. Photo Phosphorylation (Photoredox Cat.) Start->Photo P(O) Source, Photocat., hν Prod_Alkyl C4-Alkyl Derivative Minisci->Prod_Alkyl Prod_Aryl C4-Aryl Derivative TMC->Prod_Aryl Prod_Phos C4-Phosphoryl Derivative Photo->Prod_Phos

Caption: Overview of C4-functionalization strategies.

Protocol 2: Radical C4-Alkylation via Minisci-Type Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles.[4] By generating a nucleophilic carbon-centered radical, it can be added to the protonated quinoline ring. While this reaction can often yield a mixture of C2 and C4 isomers, the steric hindrance from the 2-phenyl group strongly directs the incoming radical to the C4 position.[5]

Rationale

This protocol utilizes a decarboxylative approach where a radical is generated from a readily available carboxylic acid using silver nitrate as a catalyst and ammonium persulfate as an oxidant. The reaction is performed under acidic conditions to activate the quinoline substrate towards radical attack. The choice of a solvent system like Dichloromethane:Water is crucial for balancing the solubility of the organic substrate and the inorganic reagents.[6][7]

Detailed Protocol
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-ethyl-2-phenylquinoline (116.7 mg, 0.5 mmol, 1.0 equiv), the desired carboxylic acid (e.g., pivalic acid, 102.1 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 17.0 mg, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add a 1:1 mixture of 1,2-dichloroethane (DCE) and water (5 mL total, 0.1 M).

  • Initiation: Add ammonium persulfate ((NH₄)₂S₂O₈, 228.2 mg, 1.0 mmol, 2.0 equiv) to the stirred mixture.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 50 °C. Stir vigorously for 2 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the C4-alkylated quinoline.

Data Summary: Minisci-Type C4-Alkylation
EntryCarboxylic AcidProductRegioselectivity (C4:C2)Expected Yield
1Pivalic Acid4-(tert-butyl)-6-ethyl-2-phenylquinoline>20:1~75%
2Cyclohexanecarboxylic Acid4-cyclohexyl-6-ethyl-2-phenylquinoline>20:1~70%
3Adamantane-1-carboxylic acid4-(1-adamantyl)-6-ethyl-2-phenylquinoline>20:1~80%

Protocol 3: Rhodium-Catalyzed C4-Arylation

Transition-metal-catalyzed C-H activation offers a distinct and powerful strategy for forming C-C bonds with high regioselectivity.[8] Rhodium catalysts, in particular, have been shown to effectively activate C-H bonds in quinolines.[9][10] Studies have demonstrated that for 2-substituted quinolines, rhodium can promote selective activation and functionalization at the C4 position.[10]

Rationale

This protocol employs a Rh(I) complex, RhH{κ3-P,O,P-[xant(PiPr2)2]}, which has been shown to selectively activate the C4-H bond of 2-methylquinoline.[10] The reaction proceeds through an oxidative addition of the C4-H bond to the rhodium center, forming a rhodium-hydrido-quinolinyl intermediate. This is followed by reaction with an aryl halide and subsequent reductive elimination to furnish the C4-arylated product and regenerate the active catalyst. The bulky phosphine ligands on the rhodium center play a crucial role in directing the regioselectivity.

G Rh(I)-H [Rh(I)]-H Catalyst Intermediate_A Rh(III)-H(Quinolinyl) Rh(I)-H->Intermediate_A C-H Activation (Oxidative Addition) Quinoline 6-Ethyl-2-phenylquinoline Quinoline->Intermediate_A Aryl-Halide Ar-X Intermediate_B Rh(III)-X(Quinolinyl) Aryl-Halide->Intermediate_B Product C4-Aryl-Quinoline Intermediate_A->Intermediate_B Halide Exchange Intermediate_B->Product Reductive Elimination

Caption: Simplified catalytic cycle for Rh-catalyzed C4-arylation.

Detailed Protocol
  • Glovebox Setup: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Reaction Assembly: In a screw-capped vial, combine RhH{κ3-P,O,P-[xant(PiPr2)2]} (14.5 mg, 0.02 mmol, 5 mol%), 6-ethyl-2-phenylquinoline (93.3 mg, 0.4 mmol, 1.0 equiv), the aryl bromide (e.g., 4-bromotoluene, 102.6 mg, 0.6 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 260.7 mg, 0.8 mmol, 2.0 equiv).

  • Solvent Addition: Add 2 mL of anhydrous n-octane to the vial.

  • Reaction Conditions: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C4-arylated quinoline product.

Protocol 4: Visible-Light Photoredox C4-Phosphorylation

Photoredox catalysis has emerged as a mild and sustainable method for C-H functionalization, often providing unique reactivity and selectivity compared to thermal methods.[11] Recent studies have shown that visible-light-promoted, Minisci-type reactions can achieve high C4-selectivity for the phosphorylation of quinolines.[12][13]

Rationale

This protocol uses a commercially available organic photocatalyst that, upon excitation with blue light, initiates a radical cascade. It generates a phosphoryl radical from a suitable precursor (e.g., diethyl phosphite). This radical then adds to the protonated quinoline at the electron-deficient C4 position. An oxidant is required to facilitate the rearomatization step and turn over the photocatalytic cycle. The mild, room-temperature conditions make this method highly attractive for complex molecules with sensitive functional groups.

Detailed Protocol
  • Reaction Setup: To a 10 mL oven-dried Schlenk tube, add 6-ethyl-2-phenylquinoline (46.7 mg, 0.2 mmol, 1.0 equiv), diethyl phosphite (77 µL, 0.6 mmol, 3.0 equiv), and the photocatalyst (e.g., 4CzIPN, 1.6 mg, 0.002 mmol, 1 mol%).

  • Reagent Addition: Add sodium persulfate (Na₂S₂O₈, 142.9 mg, 0.6 mmol, 3.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 50.8 mg, 0.2 mmol, 1.0 equiv).

  • Solvent and Degassing: Add 2.0 mL of anhydrous dimethyl sulfoxide (DMSO). Seal the tube and degas the mixture by three freeze-pump-thaw cycles. Backfill with argon.

  • Irradiation: Place the reaction tube approximately 5 cm from a 36 W blue LED lamp and stir at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the C4-phosphorylated quinoline.

Conclusion

This application note provides three distinct and reliable protocols for the selective functionalization of the C4 position of 6-ethyl-2-phenylquinoline. By leveraging steric control in Minisci-type reactions, the inherent selectivity of rhodium C-H activation catalysts, and the mild conditions of photoredox catalysis, researchers can access a diverse range of C4-substituted quinolines. These detailed methods serve as a practical guide for chemists in academic and industrial settings, enabling the rapid diversification of this key medicinal scaffold and accelerating the drug discovery process.

References

  • Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. (2025). ResearchGate. [Link]

  • Rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates. (n.d.). scite.ai. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. (2023). ACS Publications. [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. (2019). PMC. [Link]

  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. (2016). ACS Publications. [Link]

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. (2023). Europe PMC. [Link]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono ... (2022). PMC. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • Friedländer Synthesis. (2025). J&K Scientific LLC. [Link]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. (2022). ACS Publications. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. (2021). PMC. [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. (n.d.). ChemRxiv. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Semantic Scholar. [Link]

Sources

Method

Application Note: 4-Bromo-6-ethyl-2-phenylquinoline as a Strategic Intermediate in Drug Discovery

Abstract This technical guide outlines the utility of 4-Bromo-6-ethyl-2-phenylquinoline (BEPQ) as a versatile scaffold in medicinal chemistry. Quinolines are "privileged structures" capable of binding diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the utility of 4-Bromo-6-ethyl-2-phenylquinoline (BEPQ) as a versatile scaffold in medicinal chemistry. Quinolines are "privileged structures" capable of binding diverse biological targets, including kinases, G-protein-coupled receptors (GPCRs), and DNA gyrase. The 4-bromo substituent serves as a critical "diversity handle," enabling rapid library generation via Palladium-catalyzed cross-coupling, while the 6-ethyl and 2-phenyl groups modulate lipophilicity and pi-stacking interactions. This note provides validated protocols for its synthesis and subsequent functionalization.

Part 1: Structural Rationale & Pharmacophore Utility

The BEPQ molecule is designed to address specific challenges in lead optimization:

  • The 2-Phenyl Moiety: Provides significant hydrophobic surface area, facilitating

    
     stacking interactions common in the ATP-binding pockets of kinases and the active sites of viral polymerases [1, 2].
    
  • The 6-Ethyl Group: A lipophilic modulator. Unlike a methyl group, the ethyl chain offers slightly higher steric bulk and lipophilicity (increasing logP), which can improve membrane permeability and blood-brain barrier (BBB) penetration without the metabolic liability of longer alkyl chains [3].

  • The 4-Bromo "Handle": The focal point for divergence. The C4 position is electronically activated for oxidative addition, making it an ideal substrate for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings [4].

Visualization: Pharmacophore Zones

Pharmacophore Core Quinoline Core (Scaffold) Pos2 2-Phenyl Group (Pi-Stacking / Hydrophobic) Core->Pos2 Stability Pos6 6-Ethyl Group (ADME / Lipophilicity) Core->Pos6 Metabolic Modulation Pos4 4-Bromo Handle (Reactive Center) Core->Pos4 Diversity Point

Figure 1: Pharmacophore dissection of 4-Bromo-6-ethyl-2-phenylquinoline.

Part 2: Synthesis Protocol (The "Make")

While various routes exist, the Conrad-Limpach cyclization followed by bromination is the most robust method for scaling this intermediate.

Step 1: Cyclocondensation to 4-Quinolone

Reaction: 4-Ethylaniline + Ethyl Benzoylacetate


 Intermediate Enamine 

Cyclization
  • Reagents: 4-Ethylaniline (1.0 equiv), Ethyl benzoylacetate (1.1 equiv), Acetic acid (cat.), Diphenyl ether (solvent).

  • Procedure:

    • Mix aniline and keto-ester in toluene with catalytic acetic acid. Reflux with a Dean-Stark trap to remove water (formation of enamine).

    • Evaporate toluene. Dissolve residue in high-boiling diphenyl ether.

    • Heat to 250°C (flash pyrolysis) for 30-60 minutes. Note: Rapid heating is crucial to favor kinetic cyclization.

    • Cool to room temperature.[1][2][3][4] Dilute with hexane to precipitate the product.[3]

    • Yield: 6-ethyl-2-phenylquinolin-4(1H)-one (typically 60-75%).

Step 2: Bromination (The Critical Step)

Reaction: 4-Quinolone +




4-Bromoquinoline

Safety Warning:


 is corrosive and water-reactive. Perform in a fume hood.
ParameterSpecification
Substrate 6-ethyl-2-phenylquinolin-4(1H)-one (10 mmol)
Reagent Phosphorus Oxybromide (

) (1.5 equiv)
Solvent Anhydrous Toluene or 1,2-Dichloroethane (DCE)
Temperature Reflux (110°C)
Time 2 - 4 Hours

Protocol:

  • Suspend the quinolone in anhydrous toluene under Argon.

  • Add

    
     portion-wise (solid addition).
    
  • Heat to reflux.[3][5] The suspension will clear as the reaction proceeds.

  • Monitor: TLC (Hexane/EtOAc 8:2). The polar quinolone spot will disappear; a less polar fluorescent spot (product) will appear.

  • Workup (Critical):

    • Cool to 0°C.

    • Slowly pour the reaction mixture into crushed ice/water with vigorous stirring (quenches excess

      
      ).
      
    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8-9.
    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Part 3: Functionalization Protocols (The "Use")

The 4-bromo position is highly reactive towards Pd-catalyzed cross-coupling.

Workflow Diagram: Divergent Synthesis

SynthesisWorkflow Start 4-Bromo-6-ethyl-2-phenylquinoline Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald HNR2 Pd2(dba)3 / BINAP Prod_A 4-Biaryl Derivatives (Kinase Inhibitors) Suzuki->Prod_A Prod_B 4-Amino Derivatives (Antimalarials/DNA Intercalators) Buchwald->Prod_B

Figure 2: Divergent synthesis pathways from the 4-bromo intermediate.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Kinase Inhibitors (e.g., EGFR, VEGFR analogs)

  • Mix: BEPQ (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Catalyst:

    
     (5 mol%). Why? Ferrocene ligands resist oxidation and work well with electron-deficient heterocycles.
    
  • Solvent: 1,4-Dioxane : Water (4:1).[1] Degassed.

  • Conditions: 90°C for 4-12 hours under

    
    .
    
  • Expert Tip: If the boronic acid is sterically hindered (ortho-substituted), switch to

    
     and use DME/Water as solvent [5].
    
Protocol B: Buchwald-Hartwig Amination

Target: Antimalarials (Chloroquine analogs) or Solubilizing Tails

  • Mix: BEPQ (1.0 equiv), Amine (1.2 equiv),

    
     (1.4 equiv).
    
  • Catalyst System:

    
     (2 mol%) + BINAP or Xantphos (4 mol%).
    
    • Mechanism:[1][2][6][7][8] The bidentate ligand (BINAP) prevents formation of inactive Pd-dimers and accelerates reductive elimination [6].[7]

  • Solvent: Anhydrous Toluene.

  • Conditions: 100°C, sealed tube, 12-18 hours.

  • Expert Tip: For primary amines, Xantphos often gives higher yields than BINAP by preventing

    
    -hydride elimination side reactions.
    

Part 4: Comparative Data & Troubleshooting

Reaction Optimization Table
IssueObservationRoot CauseSolution
Low Conversion (Bromination) SM spot remains on TLCOld/Wet

Use fresh reagent; increase equivalents to 2.0.
Black Precipitate (Suzuki) Palladium black formationCatalyst decompositionEnsure strict deoxygenation (sparge Argon for 15 min).
Protodebromination Product is 6-ethyl-2-phenylquinolineReduction of C-Br bondSolvent too wet or base too strong. Switch to anhydrous conditions.
Regioselectivity N/AN/AThe 4-position is the only reactive halide; regioselectivity is inherent.

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. (2022).

  • The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids. BenchChem Technical Guides. (2025).

  • Synthesis of Polysubstituted Analogues of 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry. (2013).

  • Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem Application Notes. (2025).

  • Suzuki-Miyaura Cross-Coupling Optimization Enabled by Automated Feedback. Science/PMC. (2016).

  • Buchwald-Hartwig Amination Protocols. Organic Synthesis / Wikipedia.

Sources

Application

Application Note: Synthesis of High-Efficiency Electroluminescent Iridium(III) Emitters from 4-Bromo-6-ethyl-2-phenylquinoline

Executive Summary & Strategic Rationale This application note details the conversion of 4-Bromo-6-ethyl-2-phenylquinoline into high-purity red-phosphorescent Iridium(III) complexes for Organic Light Emitting Diodes (OLED...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the conversion of 4-Bromo-6-ethyl-2-phenylquinoline into high-purity red-phosphorescent Iridium(III) complexes for Organic Light Emitting Diodes (OLEDs).

While 2-phenylquinoline is a classic scaffold for orange-red emission, the 4-bromo-6-ethyl derivative offers a distinct "Dual-Handle" advantage:

  • 4-Position Reactivity (Electronic Tuning): The bromine handle allows for Suzuki-Miyaura cross-coupling to introduce bulky aryl or hole-transporting groups (e.g., carbazoles), which suppresses concentration quenching and tunes the emission wavelength.

  • 6-Position Alkylation (Processability): The ethyl group significantly enhances solubility in organic solvents (Chlorobenzene, Toluene) compared to the bare quinoline, enabling solution-processed OLED fabrication and easier purification during scale-up.

This guide treats the synthesis with "Pharma-Grade" rigor, prioritizing impurity control (<10 ppm metals/halides) which is critical for device operational lifetime.

Strategic Synthesis Roadmap

The synthesis is modular, consisting of Ligand Extension (Module A) followed by Metal Complexation (Module B).

SynthesisWorkflow Start 4-Bromo-6-ethyl- 2-phenylquinoline (Precursor) Step1 Suzuki Coupling (Ligand Extension) Start->Step1 + Aryl Boronic Acid Pd(PPh3)4, K2CO3 Ligand 4-Aryl-6-ethyl- 2-phenylquinoline (Extended Ligand) Step1->Ligand Step2 IrCl3 · nH2O Cyclometalation Ligand->Step2 2-Ethoxyethanol/H2O Reflux, 24h Dimer Chloro-Bridged Iridium Dimer Step2->Dimer Step3 Ancillary Ligand Coordination (acac/pic) Dimer->Step3 + Acetylacetone Na2CO3 Final Heteroleptic Ir(III) Complex (Red Emitter) Step3->Final

Figure 1: Modular synthesis workflow converting the brominated precursor into a functionalized phosphorescent emitter.

Module A: Ligand Functionalization (Suzuki Coupling)

The 4-bromo position is functionalized first to extend the


-conjugation system. We will synthesize 4-(4-Biphenyl)-6-ethyl-2-phenylquinoline  as a representative high-performance ligand.
Protocol 1: Palladium-Catalyzed Cross-Coupling

Objective: Replace the 4-Br with a 4-Biphenyl group.

Reagents:

  • Precursor: 4-Bromo-6-ethyl-2-phenylquinoline (1.0 eq)

  • Coupling Partner: 4-Biphenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution)[1]
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon/Nitrogen (

    
    ) three times. Oxygen is the primary cause of homocoupling side-products.
    
  • Dissolution: Dissolve the Precursor and Boronic Acid in the Toluene/Ethanol mixture. Degas the solvent by bubbling

    
     for 20 minutes (sparging).
    
  • Catalyst Addition: Add

    
     under positive 
    
    
    
    flow. The solution should turn light yellow.
  • Base Addition: Add the degassed

    
     solution.
    
  • Reaction: Reflux at 90-100°C for 12-18 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:1). The fluorescent blue spot of the starting material will shift to a deeper blue/purple spot.

  • Work-up: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with Brine (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Expert Tip: Use a gradient of Hexane -> Hexane:DCM (1:1). The ethyl group aids solubility, preventing streaking on the column.

Validation Criteria:

  • 1H NMR: Disappearance of the doublet at the 4-position (quinoline ring) and appearance of biphenyl multiplets.

  • Purity: >99.5% by HPLC (Critical for OLED stability).

Module B: Iridium Complex Synthesis

This module converts the organic ligand into the photoactive metal complex. We utilize the Non-Glycerol Method (Ethoxyethanol/Water) to prevent thermal decomposition of the alkyl (ethyl) chain.

Protocol 2: Formation of the Chloro-Bridged Dimer

Reaction:



  • Stoichiometry: Mix

    
     (1.0 eq) with the Ligand from Module A (2.2 eq).
    
  • Solvent: 2-Ethoxyethanol : Water (3:1 v/v). The water aids in solubilizing the inorganic chloride.

  • Conditions: Reflux at 110°C for 24 hours under

    
    .
    
  • Precipitation: Cool the mixture. Pour into water. The dimer will precipitate as a red/orange solid.

  • Isolation: Filter and wash with water (to remove unreacted Ir salts) and Hexane (to remove excess ligand). Do not purify further; use directly in the next step.

Protocol 3: Ancillary Ligand Coordination (Final Complex)

Reaction: Dimer + Acetylacetone (acac)



  • Mixing: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol.

  • Reagents: Add Acetylacetone (2.5 eq) and Sodium Carbonate (

    
    , 5.0 eq).
    
  • Heating: Heat to 100°C for 6-8 hours. The suspension will clarify as the neutral, soluble complex forms.

  • Work-up: Cool and pour into Methanol. The product precipitates.

  • Purification (Crucial):

    • Filter the crude solid.

    • Dissolve in minimal DCM and pass through a short silica plug (removes ionic impurities).

    • Recrystallize from DCM/Methanol or Toluene/Hexane.

    • Sublimation: For device-grade materials, vacuum sublimation (

      
       Torr, ~280°C) is mandatory to remove trace solvent/isomers.
      

Characterization & Performance Metrics

The following data represents typical expectations for this class of "6-ethyl-2-phenylquinoline" based emitters.

MetricValue / ObservationMethod/Note
Emission Color Red / Deep Red

~ 615–630 nm
Quantum Yield (

)
0.60 – 0.85In degassed Toluene
Lifetime (

)
1.0 – 2.0

Short lifetime reduces triplet-triplet annihilation
HOMO Level -5.2 to -5.4 eVMeasured by CV (

)
Solubility > 20 mg/mLIn Toluene (Enhanced by 6-ethyl group)
Thermal Stability

5% weight loss (TGA)
Mechanism of Action (Electroluminescence)

The complex functions as a dopant in the Emissive Layer (EML). The heavy Iridium atom induces Spin-Orbit Coupling (SOC) , allowing the harvesting of both Singlet (25%) and Triplet (75%) excitons, theoretically achieving 100% internal quantum efficiency.

Mechanism Injection Hole/Electron Injection (From Anode/Cathode) Exciton Exciton Formation on Host (Singlet + Triplet) Injection->Exciton Transfer Energy Transfer to Ir(III) Dopant (Dexter/Förster) Exciton->Transfer ISC Intersystem Crossing (ISC) Enabled by Ir Spin-Orbit Coupling Transfer->ISC Emission Phosphorescence (Radiative Decay T1 -> S0) ISC->Emission Red Light (620nm)

Figure 2: Energy transfer pathway highlighting the role of the Iridium center in phosphorescence.

Troubleshooting & Expert Insights

  • Black Precipitate during Suzuki Coupling: This is "Palladium Black." It indicates catalyst decomposition, likely due to oxygen ingress or overheating. Solution: Re-degas all solvents and check inert lines. Add 1-2 mol% extra ligand (

    
    ) to stabilize the Pd.
    
  • Low Yield in Dimer Step: Often caused by the "Trans Effect" where the bridge doesn't form cleanly. Solution: Ensure the

    
     is high quality (hydrate form reacts faster than anhydrous). Increase reaction time to 48h if needed.
    
  • Impurity "Shoulders" in PL Spectrum: Indicates incomplete ligand exchange (residual Cl-bridged species) or trace free ligand. Solution: The sublimation step is the most effective way to separate these species based on sublimation temperature differences.

References

  • RSC Advances (2015). Synthesis and properties of red phosphorescent iridium(III) complexes based on 4-phenylquinoline derivatives.

  • Journal of Materials Chemistry C (2013). Highly efficient red iridium(III) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands.

  • Organometallics (2006). Synthesis and Photophysical Properties of Iridium(III) Complexes Based on Quinoline Derivatives.[2] (Foundational work on 2-phenylquinoline ligands).

  • BenchChem Protocols. General Suzuki-Miyaura Coupling Protocols for Heterocycles.

  • MDPI Molecules (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo Ancillary Ligands.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-Bromo-6-ethyl-2-phenylquinoline synthesis

Welcome to the technical support guide for the synthesis of 4-Bromo-6-ethyl-2-phenylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-6-ethyl-2-phenylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles to ensure you not only solve immediate experimental challenges but also understand the underlying causality.

Introduction: Strategic Approach to Synthesis

The synthesis of 4-Bromo-6-ethyl-2-phenylquinoline is most strategically approached in two key stages:

  • Formation of the Quinoline Core: Construction of the 6-ethyl-2-phenylquinoline scaffold.

  • Selective Halogenation: Introduction of the bromine atom at the C4 position.

This staged approach allows for better control over regioselectivity and simplifies purification. The most robust and widely applicable method for forming the quinoline core for this specific substitution pattern is the Combes synthesis , which involves the acid-catalyzed condensation of 4-ethylaniline with benzoylacetone (a β-diketone).[1][2] Subsequently, the quinoline core undergoes electrophilic bromination.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on mechanistic principles.

Issue 1: Low or No Yield of 6-Ethyl-2-phenylquinoline (Cyclization Step)

Question: I am performing the Combes synthesis by reacting 4-ethylaniline with benzoylacetone in the presence of concentrated sulfuric acid, but my yield is consistently below 30%, or the reaction fails to proceed. What are the likely causes and how can I fix this?

Answer: Low yield in the Combes synthesis is a common problem that typically points to issues in one of two key areas: the initial formation of the enamine intermediate or the subsequent acid-catalyzed cyclization and dehydration, which is the rate-determining step.[2]

Diagnostic Workflow:

  • Monitor Intermediate Formation: Before heating, run a TLC of your initial mixture of 4-ethylaniline and benzoylacetone. You should see the formation of a new, less polar spot corresponding to the Schiff base/enamine intermediate. If this spot is weak or absent, the initial condensation is failing.

  • Assess the Cyclization: If the intermediate forms but the final product does not appear upon heating in acid, the cyclization/dehydration stage is the bottleneck. This is often accompanied by the formation of dark, tar-like substances.[3]

Potential Causes & Suggested Solutions:

Possible Cause Scientific Rationale & Explanation Suggested Solution
Insufficient Acid Catalyst The Combes reaction requires a strong acid to protonate the carbonyl group of the enamine intermediate, which activates the molecule for the intramolecular electrophilic aromatic substitution (cyclization).[4] Insufficient acid leads to a sluggish or stalled reaction.Use concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) as the catalyst. PPA can be particularly effective as it also acts as a powerful dehydrating agent, driving the final aromatization step to completion. A typical loading is a 10-fold excess by weight.
Suboptimal Reaction Temperature The cyclization step has a significant activation energy barrier.[2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures (>150 °C) can lead to sulfonation of the aromatic rings or polymerization, resulting in tar formation.[3]The optimal temperature is typically between 100-130 °C. Begin by heating the reaction mixture to 100 °C and monitor progress by TLC every 30 minutes. If the reaction is slow, incrementally increase the temperature by 10 °C, but do not exceed 140 °C.
Presence of Water Water is a byproduct of both the initial enamine formation and the final dehydration step. According to Le Châtelier's principle, its presence can inhibit the reaction equilibrium, preventing it from going to completion.[3]Ensure all glassware is oven-dried and use anhydrous starting materials if possible. If using H₂SO₄, consider adding a dehydrating agent like PPA.
Poor Quality of Reactants Oxidized or impure 4-ethylaniline can introduce contaminants that interfere with the reaction. Benzoylacetone can exist in its keto and enol tautomers; variations in this ratio can sometimes affect initial reaction rates.Use freshly distilled 4-ethylaniline. Ensure the benzoylacetone is of high purity (>98%).
Issue 2: Poor Regioselectivity and/or Low Yield During Bromination

Question: I have successfully synthesized 6-ethyl-2-phenylquinoline. However, upon attempting to brominate it using molecular bromine (Br₂), I get a mixture of products, including di-brominated species and starting material, and my yield of the desired 4-bromo product is low. How can I achieve selective C4-bromination?

Answer: This is a classic regioselectivity problem in the electrophilic substitution of quinolines. The quinoline ring system's reactivity towards electrophiles is complex. While the benzene ring is generally more activated, the pyridine ring can also react. Furthermore, the nitrogen atom can be protonated by the HBr byproduct, deactivating the ring system.[5] Selective bromination at the C4 position requires careful control of the brominating agent and reaction conditions to avoid side reactions.

Mechanistic Insight: Direct bromination with Br₂ often lacks selectivity and can be aggressive. A milder and more selective brominating agent is N-Bromosuccinimide (NBS).[5][6] NBS provides a low, steady concentration of electrophilic bromine, which favors substitution at the most reactive positions while minimizing over-bromination. The C4 position is not the most electronically activated, so achieving selectivity requires conditions that suppress reaction at more nucleophilic sites like C5 and C7.

Potential Causes & Suggested Solutions:

Possible Cause Scientific Rationale & Explanation Suggested Solution
Harsh Brominating Agent Molecular bromine (Br₂) is highly reactive and can lead to over-bromination (di- or tri-brominated products) and reaction at other positions (e.g., C5, C7), especially if the reaction is not carefully controlled.[7][8]Switch to N-Bromosuccinimide (NBS) as the brominating agent. NBS provides a milder, more controlled source of electrophilic bromine.[5] Use a slight excess (1.1 to 1.2 equivalents) of NBS.
Quinoline Salt Formation During the reaction, HBr is formed as a byproduct. This strong acid protonates the quinoline nitrogen, forming a quinolinium salt. This deactivates the entire ring system towards further electrophilic attack, leading to an incomplete reaction.[5][7]Perform the reaction in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). After the reaction is complete (monitored by TLC), wash the organic layer with a mild base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to neutralize the HBr and deprotonate any quinolinium salt, which aids in product isolation.[7]
Suboptimal Temperature High temperatures can increase the rate of side reactions and lead to a less selective outcome. Bromination reactions are often exothermic and can run away if not cooled.Start the reaction at 0 °C by adding the NBS solution dropwise to the quinoline solution over 10-15 minutes. Allow the reaction to slowly warm to room temperature and stir overnight. This provides kinetic control, favoring the desired product.[7]
Incorrect Stoichiometry Using a large excess of the brominating agent will inevitably lead to the formation of poly-brominated products.Carefully measure the stoichiometry. Use 1.1 equivalents of NBS for mono-bromination. Monitor the reaction closely with TLC to track the consumption of the starting material and the appearance of the mono-brominated product. Quench the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: For the Combes synthesis, is sulfuric acid or polyphosphoric acid (PPA) a better catalyst? A: Both are effective, but PPA is often superior for this reaction. PPA serves as both a Brønsted acid catalyst and a powerful dehydrating agent, which helps to drive the final aromatization step to completion. It often results in cleaner reactions and higher yields compared to sulfuric acid, which can sometimes cause charring or sulfonation at higher temperatures.[1][3]

Q2: My final 4-Bromo-6-ethyl-2-phenylquinoline product appears as a dark oil or discolored solid. How can I purify it? A: This is common. The discoloration is likely due to minor, highly-colored polymeric byproducts. The primary method for purification is flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective. (e.g., 100% Hexane -> 95:5 Hexane:EtOAc). The desired product is moderately polar. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a pure, crystalline solid.[9]

Q3: How can I confirm the regiochemistry of my bromination to ensure the bromine is at the C4 position? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton at the C3 position will appear as a singlet in the aromatic region (around 7.5-8.5 ppm). In the un-brominated precursor, the C3 and C4 protons would likely appear as doublets due to coupling. The disappearance of the C4 proton signal and the collapse of the C3 signal into a singlet is strong evidence of C4 substitution.

  • ¹³C NMR: The C4 carbon signal will show a significant downfield shift and a decrease in intensity upon bromination due to the effect of the heavy bromine atom.

  • NOESY/COSY: 2D NMR techniques can be used to confirm assignments by observing correlations between neighboring protons.

Q4: What are the critical safety precautions I should take during this synthesis? A:

  • Strong Acids (H₂SO₄, PPA): These are highly corrosive. Always wear gloves, safety glasses, and a lab coat. Work in a fume hood and add reagents slowly to control exothermic reactions. Have a base (like sodium bicarbonate) ready for neutralization in case of a spill.

  • Bromine/NBS: Bromine is highly toxic, corrosive, and volatile. NBS is a lachrymator and toxic. Handle both exclusively in a well-ventilated fume hood. Wear appropriate gloves (nitrile gloves may not be sufficient for prolonged contact with Br₂; check glove compatibility charts). Have a quenching agent like sodium thiosulfate (Na₂S₂O₃) solution available to neutralize any excess bromine.[10]

Visualized Mechanisms and Workflows

Mechanism of the Combes Quinoline Synthesis

The reaction proceeds through three main stages: 1) Condensation to form an enamine, 2) Acid-catalyzed electrophilic cyclization, and 3) Dehydration to form the aromatic quinoline ring.[2][4]

Combes_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Cyclization (Rate-Determining) cluster_3 Step 3: Dehydration & Aromatization Aniline 4-Ethylaniline Enamine Enamine Intermediate Aniline->Enamine + Diketone, -H₂O Diketone Benzoylacetone Diketone->Enamine Protonated Protonated Enamine Enamine->Protonated + H⁺ (from H₂SO₄) Cyclized Cyclized Cation Protonated->Cyclized Intramolecular Electrophilic Attack Dehydrated Dihydroquinoline Alcohol Cyclized->Dehydrated - H⁺ Product 6-Ethyl-2-phenylquinoline Dehydrated->Product + H⁺, -H₂O

Caption: Mechanism of the Combes synthesis of 6-ethyl-2-phenylquinoline.

Troubleshooting Workflow: Low Cyclization Yield

This decision tree helps diagnose the root cause of low yields in the Combes synthesis step.

Troubleshooting_Workflow Start Low Yield in Combes Synthesis CheckTLC Check TLC for Enamine Intermediate Formation Start->CheckTLC Intermediate_Yes Intermediate Present CheckTLC->Intermediate_Yes Yes Intermediate_No Intermediate Absent CheckTLC->Intermediate_No No Check_Temp Is Reaction Temp 100-130 °C? Intermediate_Yes->Check_Temp Cause_Reactants Cause: Poor Reactant Quality or Stoichiometry Intermediate_No->Cause_Reactants Solution_Reactants Solution: Use Freshly Distilled Aniline, Check Molar Ratios Cause_Reactants->Solution_Reactants Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Acid Is Acid Catalyst Sufficient (e.g., PPA)? Temp_Yes->Check_Acid Solution_Temp Solution: Adjust Temp and Monitor by TLC Temp_No->Solution_Temp Acid_Yes Yes Check_Acid->Acid_Yes Acid_No No Check_Acid->Acid_No Final_Check Consider Water Contamination Acid_Yes->Final_Check Solution_Acid Solution: Use PPA or Increase H₂SO₄ Loading Acid_No->Solution_Acid Final_Solution Solution: Use Anhydrous Reagents and Glassware Final_Check->Final_Solution

Caption: Diagnostic workflow for troubleshooting low yields in the Combes reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 6-Ethyl-2-phenylquinoline
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (5.0 g, 41.3 mmol, 1.0 eq).

  • Addition of Diketone: To the aniline, add benzoylacetone (7.0 g, 43.3 mmol, 1.05 eq). Stir the mixture at room temperature for 10 minutes. The mixture may become warm and form a thick paste.

  • Catalyst Addition: In a fume hood, carefully and slowly add polyphosphoric acid (PPA, ~50 g) to the flask with vigorous stirring. The addition is exothermic.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously for 2 hours. Monitor the reaction's progress by TLC (eluent: 9:1 Hexane:Ethyl Acetate), observing the disappearance of the starting materials and the formation of a new, UV-active spot for the quinoline product.

  • Work-up: Allow the flask to cool to about 80 °C. Carefully pour the hot, viscous mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide (NaOH) solution until the pH is ~9-10. This step is highly exothermic and should be done in an ice bath. The product will often precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexane) to afford 6-ethyl-2-phenylquinoline as a pale yellow solid.

Protocol 2: Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline
  • Reaction Setup: Dissolve 6-ethyl-2-phenylquinoline (3.0 g, 12.9 mmol, 1.0 eq) in dichloromethane (CH₂Cl₂, 50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.52 g, 14.2 mmol, 1.1 eq) in CH₂Cl₂ (25 mL).

  • Addition: Add the NBS solution dropwise to the cooled quinoline solution over 15 minutes with stirring. Keep the flask protected from light by wrapping it in aluminum foil.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC (eluent: 9:1 Hexane:Ethyl Acetate).

  • Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to neutralize any HBr and remove succinimide.

  • Purification: Wash the organic layer with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically a solid. Recrystallize from hot ethanol to obtain 4-Bromo-6-ethyl-2-phenylquinoline as off-white or pale yellow crystals.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines - Benchchem.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate.

  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC.

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.

  • Process for preparing bromo-substituted quinolines - Google Patents.

  • Combes quinoline synthesis - Wikipedia.

  • Doebner–Miller reaction - Wikipedia.

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

  • Unexpected 5,6,7,8,9,10-Hexahydro-6,6-pentamethylenephenanthridines and 2,3,4,5-Tetrahydro-4,4-tetramethylene-1H-cyclopenta[c]quinolines from Skraup–Doebner–Von Miller Quinoline Synthesis and Their Implications for the Mechanism of That Reaction - ACS Publications.

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC.

  • Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols | The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

  • Synthesis of 6-bromo-4-iodoquinoline - ResearchGate.

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate.

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.

  • Friedländer Quinoline Synthesis - Alfa Chemistry.

  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.

  • Combe's synthesis of quinoline || detailed mechanism - YouTube.

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN.

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing).

  • Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. - Slideshare.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC.

  • The Friedländer Synthesis of Quinolines - Semantic Scholar.

  • Combes quinoline synthesis - ResearchGate.

Sources

Optimization

Purification techniques for brominated phenylquinoline derivatives

Technical Support Center: Purification of Brominated Phenylquinoline Derivatives Case ID: BPQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Separation, and Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Brominated Phenylquinoline Derivatives

Case ID: BPQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Separation, and Polishing of Brominated Phenylquinolines

Introduction: The Challenge of the "Sticky" Heterocycle

Welcome to the technical support hub. You are likely here because brominated phenylquinolines present a "perfect storm" of purification challenges:

  • Basicity: The quinoline nitrogen interacts strongly with acidic silanols on silica gel, causing peak tailing.

  • Lipophilicity: The phenyl ring and bromine atom drastically reduce water solubility, complicating reverse-phase methods.

  • Regioisomerism: Bromination often yields mixtures (e.g., 5-bromo vs. 8-bromo) with nearly identical

    
     values.
    
  • Labile C-Br Bonds: Excessive heat or light can cause debromination or radical polymerization.

This guide provides modular troubleshooting protocols designed to resolve these specific failure modes.

Module 1: Chromatographic Separation (The "Tailing" Issue)

User Question: "My compound streaks from the baseline to the solvent front on silica gel, and I cannot separate the regioisomers. How do I fix this?"

Root Cause Analysis: Standard silica gel (


) protonates the basic quinoline nitrogen. The resulting ammonium species ion-pairs with the stationary phase, causing "tailing."[1] Furthermore, regioisomers often differ only by subtle dipole moments, requiring high-efficiency separation.

Protocol A: The "Amine Modifier" Method (Standard Phase)

  • Principle: Pre-saturate the silica surface with a volatile amine to block acidic sites.

  • Mobile Phase: Hexane / Ethyl Acetate (variable ratio) + 1–2% Triethylamine (TEA) .

    • Note: If TEA is unavailable, 1%

      
       in MeOH/DCM can be used, but TEA is preferred for Hex/EtOAc systems.
      
  • Step-by-Step:

    • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the amine modifier.

    • Equilibration: Flush with 2 CV of mobile phase without the modifier (optional, but helps stabilize the baseline).

    • Loading: Load the sample dissolved in a minimum volume of DCM or Toluene. Avoid loading in MeOH.

    • Elution: Run the gradient. The quinoline will elute as a sharp, symmetrical peak.

Protocol B: Alumina Stationary Phase (The Alternative) If silica fails despite modifiers, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and reduces chemisorption of the quinoline nitrogen.

  • Caveat: Alumina has lower theoretical plate counts than silica; resolution of close isomers may decrease.

Visualization: Chromatography Decision Tree

ChromatographyWorkflow start Start: Crude Mixture solubility Check Solubility in Hex/EtOAc start->solubility tlc Run TLC with 1% TEA solubility->tlc tailing Is Tailing Observed? tlc->tailing silica_mod Use Silica + 1-2% TEA tailing->silica_mod No (Sharp Spots) alumina Switch to Neutral Alumina tailing->alumina Yes (Streaking) separation Are Isomers Separated? silica_mod->separation alumina->separation flash Proceed to Flash Chromatography separation->flash Yes (Delta Rf > 0.1) recryst Attempt Fractional Crystallization separation->recryst No (Co-elution)

Caption: Decision matrix for selecting the correct stationary phase and method based on TLC behavior.

Module 2: Crystallization & Solubility (The "Oiling Out" Issue)

User Question: "I tried to recrystallize my product, but it oiled out as a sticky gum at the bottom of the flask. How do I get crystals?"

Root Cause Analysis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the "poor" solvent is added too quickly, causing liquid-liquid phase separation before nucleation. Brominated phenylquinolines are particularly prone to this due to the disruption of crystal packing by the bulky bromine atom.

Troubleshooting Protocol: The "Solvent Switch"

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighExcellent for phenylquinolines. The phenyl ring aids solubility in hot EtOH; cooling forces precipitation.
Acetonitrile Highoften yields needle-like crystals. Good for separating mono- vs. di-brominated byproducts.
EtOAc / Hexane MediumCommon cause of oiling out.[2] Use only if EtOH fails.
Toluene LowToo soluble. Product may not crash out even at -20°C.

Step-by-Step Recovery from "Oil":

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of the "good" solvent if necessary).

  • Seeding: If you have any solid seed crystal (even crude), add it now.

  • The "Cloud Point" Trick: Add the poor solvent dropwise only until a faint, persistent turbidity appears. STOP immediately.

  • Slow Cooling: Wrap the flask in a towel or place it in a Dewar of warm water to cool to room temperature over 4–6 hours. Do not put it directly in the fridge.

Module 3: Scavenging & Purity (The "Metal" Issue)

User Question: "I synthesized the phenylquinoline via Suzuki coupling. My product is grey/brown, and I suspect Palladium contamination. Column chromatography didn't remove it."

Root Cause Analysis: Palladium (Pd) forms stable complexes with the quinoline nitrogen (a good ligand). Simple silica chromatography often fails to break this coordinate bond.

Protocol: The "Thiol Scavenger" Method Do not rely on charcoal alone; it is often inefficient for tight Pd-Nitrogen complexes.

  • Dissolution: Dissolve the crude material in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (0.5 equivalents relative to expected Pd loading, or 10% w/w of crude).

  • Incubation: Stir at 40°C for 4 hours. The elevated temperature helps exchange the Pd from the quinoline nitrogen to the sulfur ligand.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.

  • Verification: The filtrate should be significantly lighter in color (yellow/off-white rather than grey/brown).

Visualization: Palladium Removal Workflow

PdRemoval crude Crude Product (Dark/Grey) dissolve Dissolve in THF/EtOAc crude->dissolve scavenger Add Thiol-Silica (Stir 4h @ 40°C) dissolve->scavenger filter Filter (PTFE/Celite) scavenger->filter check Color Check filter->check pure Pure Product (Yellow/White) check->pure Clear/Light repeat Repeat with Activated Carbon check->repeat Still Dark

Caption: Workflow for removing residual Palladium catalyst using functionalized silica scavengers.

Module 4: Structural Validation (The "Bromine" Proof)

User Question: "How do I confirm I have the correct isomer and that I haven't lost the bromine?"

Validation Checklist:

  • Mass Spectrometry (The Isotope Fingerprint):

    • Look for the 1:1 doublet at

      
       and 
      
      
      
      .
    • Troubleshooting: If you see a cluster at

      
       or 
      
      
      
      without the doublet, you may have debrominated (replaced Br with H) or formed a bi-aryl coupling product.
  • 1H NMR (The Coupling Constant):

    • Isomer Distinction:

      • 5,8-Disubstituted: Look for two doublets in the quinoline ring with

        
        .
        
      • 5,7-Disubstituted: Look for two singlets (meta-coupling,

        
        ) if the protons are at positions 6 and 8.
        
    • Phenyl Ring:[3] The phenyl protons often appear as a multiplet around 7.4–7.6 ppm. If the phenyl ring is "locked" perpendicular to the quinoline due to steric bulk (common in 8-phenyl derivatives), you may see broadening or distinct diastereotopic signals.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.[1][4] [Link]

  • Biotage. (2023).[5][6] How to Remove Palladium in three easy steps. Biotage Blog. [Link]

  • Zemtsova, M. N., et al. (2015).[7] Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.[7][8][9] Russian Journal of Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-phenylquinoline coupling reactions

Status: Operational Ticket ID: #PQ-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Phenylquinoline Synthesis & Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Modul...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PQ-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Phenylquinoline Synthesis & Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Module: Understanding the "Ortho-Effect"

The Issue: You are likely experiencing low conversion (<10%) or significant protodehalogenation when attempting to couple at the C2 position of a quinoline, or when the incoming phenyl ring bears ortho-substituents (e.g., 2,6-dimethylphenyl).

The Root Cause: The 2-phenylquinoline scaffold presents a unique steric challenge. The C2 position is flanked by the quinoline nitrogen lone pair. When coupling with an ortho-substituted phenyl boronic acid, the resulting biaryl system is forced out of planarity (dihedral angle > 60°) to avoid clash between the ortho-substituents and the quinoline nitrogen/C3-hydrogen.

This steric bulk inhibits two critical steps in the catalytic cycle:

  • Transmetallation: The bulky boronic acid struggles to approach the Pd-center.

  • Reductive Elimination: The most common bottleneck. The Pd(II) complex must isomerize to a cis-geometry to eliminate the product. Bulky ligands facilitate this, but if the substrate is too bulky, the complex stalls, leading to

    
    -hydride elimination or protodehalogenation.
    
Visualizing the Steric Clash (Mechanism)

StericMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Fast TransMet Transmetallation (Steric Bottleneck 1) OxAdd->TransMet Slow w/ Bulky Boronic Acid RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim Pd-C bonds align SidePath Protodehalogenation (Byproduct) TransMet->SidePath Stall > Decomp RedElim->Start Regen Product 2-Phenylquinoline RedElim->Product Product Release

Caption: The catalytic cycle highlighting Transmetallation and Reductive Elimination as the primary failure points in hindered coupling.

Hardware Selection: Ligand & Catalyst Matrix

Standard catalysts like


 or 

generally fail for sterically congested 2-phenylquinoline couplings. You must upgrade to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-NHC (PEPPSI) systems.
Recommended Catalyst Systems
Catalyst/LigandClassBest For...Mechanism of Action
XPhos Pd G4 Buchwald G4Tetra-ortho substitution. (e.g., coupling 2-chloroquinoline with mesitylboronic acid).The bulky isopropyl groups on the phosphine promote reductive elimination by "pushing" the product off the metal.
SPhos Pd G4 Buchwald G4Moderately hindered systems (e.g., 2-methylphenyl coupling).High electron density facilitates oxidative addition of deactivated chloroquinolines.
Pd-PEPPSI-IPr NHC PrecatalystDifficult Oxidative Addition. Excellent for electron-rich quinolines.The "throw-away" pyridine ligand creates a highly active 12-electron Pd(0) species immediately upon heating.
P(t-Bu)3 / Pd2(dba)3 Bulky PhosphineCost-effective bulk. High cone angle (

) forces mono-ligation, opening space for bulky substrates.

The Environment: Base & Solvent Effects[1]

The choice of base dictates the transmetallation pathway. For hindered quinolines, the "Boronate Pathway" (using strong bases/aqueous) is often superior to the "Oxo-Palladium Pathway" (anhydrous).

  • Standard Recommendation:

    
     (3.0 equiv) in Toluene/Water (10:1). The water is critical for dissolving the inorganic base and activating the boronic acid.
    
  • For Base-Sensitive Substrates:

    
     or 
    
    
    
    in Dioxane (anhydrous).
  • The "Nuclear Option":

    
     in DME/Water. Barium accelerates transmetallation in extremely hindered systems (mechanistic origin: "Barium Effect").
    

Validated Protocols

Protocol A: The "Buchwald" Method (High Sterics)

Use this for coupling 2-chloroquinoline with 2,6-disubstituted phenylboronic acids.

  • Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Reagents:

    • 2-Chloroquinoline (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv) [Excess is required due to protodeboronation]

    • Catalyst: XPhos Pd G4 (2-4 mol%)

    • Base:

      
       (3.0 equiv)[1]
      
  • Solvent: Add THF/Water (10:1) [0.2 M concentration]. Note: THF is often superior to Toluene for XPhos solubility.

  • Reaction: Seal and heat to 60°C for 1 hour, then 80°C for 12 hours.

    • Why step-wise? Allows oxidative addition to occur before high heat degrades the boronic acid.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: The "PEPPSI" Method (Difficult Activation)

Use this if the quinoline ring is electron-rich (deactivated).

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for milder conditions).
  • Solvent: Dioxane (Anhydrous) or Toluene.

  • Reaction: Heat to 80-100°C .

    • Tech Note: PEPPSI catalysts are air-stable as solids but the active species is oxygen-sensitive. Purge solvents thoroughly.

Troubleshooting Logic Flow

Use this decision tree to diagnose reaction failure.

Troubleshooting Start Analyze Reaction Mixture (LCMS) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckProd Is Product Detected? CheckSM->CheckProd No (SM Consumed) NoReact Oxidative Addition Failure CheckSM->NoReact Yes (>90%) Dehal Protodehalogenation Observed (Ar-Cl -> Ar-H) CheckProd->Dehal Mass = SM - Cl + H Homo Homocoupling of Boronic Acid (Ar-Ar) CheckProd->Homo Dimer Detected FixOx Switch to Pd-PEPPSI-IPr or SPhos G4 NoReact->FixOx FixDehal Switch to Anhydrous Solvent (Dioxane) + CsF Dehal->FixDehal FixHomo Degas Solvent Better Add Boronic Acid Slowly Homo->FixHomo

Caption: Diagnostic flowchart for analyzing LCMS data from failed coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why is my boronic acid turning into a phenol (Ar-OH)? A: This is oxidative degradation caused by hydrogen peroxide (generated from trace oxygen).

  • Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Use more boronic acid (2.0 equiv).

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for sterically hindered 2-phenylquinolines.

  • Protocol: 120°C for 30 minutes often achieves what 24 hours at reflux cannot. The rapid heating minimizes the time available for catalyst decomposition.

Q: My quinoline has a free amine (-NH2) at position 4. Will this interfere? A: Yes, free amines can poison Pd catalysts.

  • Fix: Use a reversible protecting group (e.g., Boc) or use Pd-PEPPSI-IPr , which is remarkably tolerant of heteroatoms and free amines due to the strong NHC-Pd bond.

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls. Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]

  • Altenhoff, G., et al. (2003).[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[2][3] Angewandte Chemie. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on the undesired side reaction of debromination during the synthesis of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a bromoquinoline, but I'm observing a significant amount of the corresponding debrominated quinoline in my product mixture. What are the primary causes of this side reaction?

A1: The loss of a bromine substituent during quinoline synthesis, or subsequent manipulations, is a known challenge. Several factors can contribute to this debromination reaction:

  • Harsh Reaction Conditions in Classical Syntheses: Many traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, employ strongly acidic conditions and high temperatures.[1][2] These vigorous conditions can promote the cleavage of the carbon-bromine bond, especially if the bromine atom is in an activated position. The Skraup reaction, in particular, is known for being highly exothermic and potentially violent, which can lead to a host of side reactions, including debromination.[2][3]

  • Catalyst-Mediated Debromination: In modern synthetic methods, particularly those employing transition metal catalysts like palladium, debromination can be a significant side reaction.[4][5] This is often attributed to the presence of hydride sources in the reaction mixture, which can lead to reductive cleavage of the C-Br bond.[5]

  • Inappropriate Base: In palladium-catalyzed cross-coupling reactions, the choice of base is critical. Strong bases can sometimes act as hydride sources or increase the electron density of the quinoline ring, making the C-Br bond more susceptible to cleavage.[4]

  • Substituent Effects: The electronic nature of other substituents on the quinoline ring can influence the stability of the C-Br bond. Electron-donating groups can increase the electron density of the ring, potentially making it more prone to certain types of debromination.

Q2: I suspect debromination is occurring. What analytical techniques can I use to confirm the presence of the debrominated byproduct?

A2: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying debromination byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired bromoquinoline from its non-brominated counterpart. Developing a method with a suitable column and mobile phase will allow for the quantification of the impurity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds. The mass spectrum will clearly show the molecular ion peak of the debrominated product, which will be lower than that of the bromoquinoline by the mass of a bromine atom (approximately 79 or 81 amu).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for structural elucidation. The aromatic region of the spectrum will show distinct differences between the bromoquinoline and the debrominated product. The absence of a characteristic downfield shift for the proton adjacent to the bromine atom, or the appearance of a new aromatic proton signal, can confirm debromination.[6]

Q3: Are certain quinoline synthesis methods more prone to debromination than others?

A3: Yes, the choice of synthetic route can significantly impact the likelihood of debromination.

  • Classical Acid-Catalyzed Methods: As mentioned, the Skraup[7][8] and Doebner-von Miller[1] syntheses, which rely on strong acids and high heat, are generally more prone to debromination, especially when using bromo-substituted anilines as starting materials.

  • Friedländer Synthesis: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be performed under either acidic or basic conditions.[9][10][11] Milder, modern variations of this method may offer better control and reduce the risk of debromination.[9][12]

  • Palladium-Catalyzed Methods: While highly versatile, palladium-catalyzed reactions for quinoline synthesis or the functionalization of bromoquinolines require careful optimization to avoid reductive debromination.[13][14][15]

Troubleshooting Guides

Issue 1: Debromination during a Skraup or Doebner-von Miller Synthesis of a Bromoquinoline

Scenario: You are using a bromoaniline as a starting material and observing the formation of the non-brominated quinoline.

Root Cause Analysis: The strongly acidic and high-temperature conditions are likely promoting the protodebromination of the starting material or the bromoquinoline product.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: While these reactions traditionally require heat, carefully lowering the temperature may reduce the rate of debromination without completely halting the desired cyclization. Monitor the reaction progress closely by TLC or LC-MS.

  • Use a Milder Acid Catalyst: While sulfuric acid is standard, exploring other Brønsted or Lewis acid catalysts that can promote the reaction under milder conditions may be beneficial.[1]

  • Alternative Synthetic Strategy: Instead of starting with a bromoaniline, consider synthesizing the unsubstituted quinoline first and then performing a regioselective bromination. This approach allows for more controlled conditions for the bromination step.

Issue 2: Debromination in a Palladium-Catalyzed Cross-Coupling Reaction of a Bromoquinoline

Scenario: You are performing a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction with a bromoquinoline and observing the formation of the corresponding quinoline as a byproduct.

Root Cause Analysis: This is a classic case of reductive debromination, likely caused by a source of hydride in the reaction mixture or a competing reaction pathway within the catalytic cycle.

Troubleshooting Steps & Solutions:

Parameter Problem Suggested Solution
Catalyst/Ligand The palladium-ligand complex may be promoting the reductive pathway.Screen different phosphine ligands. Less electron-rich ligands can sometimes disfavor debromination. Consider catalysts known for their stability and resistance to side reactions, such as those with bulky biarylphosphine ligands.[5]
Base The base may be acting as a hydride source or be too strong.Switch to a milder base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good alternatives to stronger bases like alkoxides.[4]
Solvent Protic solvents can be a source of protons for the debromination reaction.Ensure you are using a dry, aprotic solvent. If a co-solvent is needed, minimize the amount of any protic component.
Hydride Sources Impurities in reagents or starting materials can act as hydride donors.Purify all reagents and solvents before use. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[4]

Workflow for Troubleshooting Palladium-Catalyzed Debromination

G start Debromination Observed catalyst Change Pd Catalyst/Ligand start->catalyst Initial Step base Switch to Milder Base (e.g., K2CO3, K3PO4) catalyst->base If no improvement end Debromination Minimized catalyst->end Successful solvent Use Dry, Aprotic Solvent base->solvent If still problematic base->end Successful reagents Purify Reagents solvent->reagents Final Check solvent->end Successful reagents->end Successful

Caption: A decision-making workflow for troubleshooting debromination in palladium-catalyzed reactions.

Experimental Protocols

Protocol 1: Regioselective Monobromination of 8-Methoxyquinoline

This protocol provides a method for the controlled bromination of an activated quinoline, minimizing the formation of di-brominated products.[16]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.

  • In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.

  • Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over 10 minutes.

  • Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to obtain the pure 5-bromo-8-methoxyquinoline.

Protocol 2: Suzuki Coupling of a Bromoquinoline with Minimized Debromination

This protocol outlines a Suzuki coupling reaction with conditions chosen to suppress the debromination side reaction.

Materials:

  • Bromoquinoline (e.g., 6-bromoquinoline)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (catalyst, e.g., 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add the bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of Debromination Side Reaction

G cluster_cat_cycle Catalytic Cycle cluster_side_reaction Debromination Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2) Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(H)L2 Reaction with Hydride Source Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-H Ar-H Ar-Pd(II)(H)L2->Ar-H Reductive Elimination

Sources

Troubleshooting

Resolving solubility issues of quinoline intermediates in NMR analysis

Executive Summary: The Physics of Insolubility Quinoline intermediates often present a paradox in organic synthesis: they are lipophilic enough to require organic solvents but polar enough to aggregate, defying dissoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physics of Insolubility

Quinoline intermediates often present a paradox in organic synthesis: they are lipophilic enough to require organic solvents but polar enough to aggregate, defying dissolution in standard chloroform-d (


).

The Causality:

  • 
     Stacking:  The planar, bicyclic aromatic system encourages strong intermolecular stacking, creating a "lattice energy barrier" that standard solvents cannot overcome.
    
  • H-Bonding Networks: The quinoline nitrogen (

    
    ) is a hydrogen bond acceptor. If your intermediate contains donors (e.g., -OH, -NH2), the molecules form insoluble supramolecular polymers.
    

This guide provides a self-validating workflow to overcome these barriers using solvent thermodynamics, pH manipulation, and thermal energy.

Diagnostic Workflow (Decision Tree)

Before wasting expensive deuterated solvents, follow this logic gate to determine the optimal acquisition parameters.

SolventSelection Start START: Quinoline Sample SolubleCDCl3 Soluble in CDCl3? Start->SolubleCDCl3 RunStandard Run Standard 1H NMR SolubleCDCl3->RunStandard Yes CheckPolar Contains H-Bond Donors? (-OH, -NH2, -COOH) SolubleCDCl3->CheckPolar No TryDMSO Try DMSO-d6 CheckPolar->TryDMSO Yes/Maybe SolubleDMSO Soluble? TryDMSO->SolubleDMSO RunDMSO Run in DMSO-d6 (Note: Water peak ~3.3 ppm) SolubleDMSO->RunDMSO Yes TryAcid Add 1-2 drops TFA-d (Protonate Nitrogen) SolubleDMSO->TryAcid No TryVT Variable Temp (VT) Heat to 50-60°C SolubleDMSO->TryVT Partial/Broad Peaks SolubleAcid Soluble? TryAcid->SolubleAcid RunAcid Run Acidified Spectrum (Expect Downfield Shift) SolubleAcid->RunAcid Yes TryVT->RunDMSO Peaks Sharpen TryVT->TryAcid Still Insoluble

Figure 1: Logical decision matrix for solvent selection based on molecular interaction capabilities.

Solvent Selection Matrix

Do not choose solvents randomly. Select based on Dielectric Constant (


)  and Protic Character .
Solvent

(Polarity)
CostPrimary Use CaseTechnical Limitation
Chloroform-d (

)
4.8LowNon-polar quinolines (alkyl/ether subs).Fails with H-bond donors; promotes aggregation.
Methanol-d4 (

)
32.7MedPolar compounds; breaks weak H-bonds.Exchangeable protons (-OH, -NH) disappear/broaden.
DMSO-d6 46.7MedThe "Workhorse." High polarity disrupts lattice.Viscous (broadens peaks); Hygrospcopic (water peak at 3.33 ppm).
TFA-d (

)
8.4 (Strong Acid)HighThe "Nuclear Option." Forces solubility via protonation.Shifts signals downfield; corrosive; expensive.
DMSO/CDCl3 Mix (80:20) N/AMed"Magic Mix" for amphiphilic intermediates.Complex residual solvent signals.

Technical Protocols

Protocol A: The "TFA Rescue" (Acidification)

Use when: Sample precipitates in


 or DMSO, or signals are extremely broad due to aggregation.
Mechanism:  Trifluoroacetic acid (TFA) protonates the basic quinoline nitrogen. This creates a cationic species (

), introducing charge-charge repulsion that breaks

stacking aggregates.

Step-by-Step:

  • Prepare Sample: Place 5-10 mg of quinoline in the NMR tube.

  • Initial Solvent: Add 0.6 mL of

    
     (or DMSO-d6). Shake. If cloudy/precipitated, proceed.
    
  • The Spike: Add 1-2 drops (~20

    
    ) of TFA-d  (Deuterated TFA).
    
    • Note: You can use non-deuterated TFA (

      
      ) if you do not care about the exchangeable proton region (10-14 ppm), but it introduces a large singlet around 11-13 ppm.
      
  • Agitation: Sonicate for 30 seconds. The solution should clarify immediately.

  • Acquisition: Run the standard proton sequence.

CRITICAL DATA INTERPRETATION:

  • Chemical Shift Alert: Protonation significantly deshields the ring protons. Expect the protons adjacent to the nitrogen (C2-H and C8-H) to shift downfield by 0.5 - 1.0 ppm compared to the neutral molecule. Do not mistake this for a different compound.

Protocol B: Variable Temperature (VT) NMR

Use when: Sample is dissolved but peaks are broad/undefined (indicating intermediate exchange rate or aggregation). Mechanism: Increasing temperature (


) increases molecular tumbling rates (

) and shifts the equilibrium away from aggregates toward monomers.

Step-by-Step:

  • Solvent Choice: Use DMSO-d6 (Boiling point 189°C). Do not use

    
     or 
    
    
    
    for high-temp VT due to volatility/pressure risks.
  • Setup: Dissolve sample in DMSO-d6. Insert into magnet.

  • Equilibration: Set probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibrium.

  • Shim: Re-shim the sample at the elevated temperature (shimming changes with viscosity/temp).

  • Acquisition: Acquire spectrum.

  • Validation: If peaks sharpen, the issue was aggregation. If peaks remain broad, the issue may be paramagnetic impurities or poor solubility.

Troubleshooting FAQs

Q1: My quinoline dissolves in DMSO-d6, but I see a massive water peak at 3.3 ppm that obscures my signals. How do I fix this?

  • A: DMSO is hygroscopic.

    • Immediate Fix: If your signals are obscured, rerun the sample in Methanol-d4 (residual peak 3.31 ppm, but water moves to ~4.8 ppm) or Acetone-d6 (water at 2.8 ppm).

    • Process Fix: Store DMSO-d6 over 4Å molecular sieves.

Q2: I used TFA-d to dissolve my sample, but now my integration is wrong. Why?

  • A: TFA-d is an acid.[1][2][3] It catalyzes Hydrogen-Deuterium (H/D) exchange on any labile sites (amides, alcohols, enolizable protons). These protons will be replaced by Deuterium and become "invisible" in 1H NMR, reducing their integration to zero.

Q3: Can I recover my sample after using DMSO-d6?

  • A: Yes, but it is difficult due to the high boiling point (189°C).[4]

    • Method: Dilute the NMR sample with 10mL water, then extract 3x with Ethyl Acetate or DCM. Wash the organic layer with brine to remove residual DMSO, dry over

      
      , and evaporate. Do not try to rotovap pure DMSO.
      

Q4: My spectrum shows doubled peaks (e.g., two doublets where there should be one). Is my sample impure?

  • A: Not necessarily. Quinolines with bulky substituents can exhibit atropisomerism (restricted rotation).

    • Test: Run a VT-NMR experiment (Protocol B). If the doubled peaks coalesce into single sharp peaks at high temperature, it is a single pure compound with restricted rotation (rotamers).

References

  • Source for solvent physical properties, residual peaks, and w
  • National Institutes of Health (NIH). (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

    • Validates the use of TFA as an internal standard and solubilizing agent in DMSO-d6.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Data accessible via ACS or standard tables). Authoritative standard for identifying solvent impurities.
  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • Detailed mechanism of solvent-solute interactions and chemical shift perturb

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromoquinoline vs. 4-Chloroquinoline in Advanced Synthesis

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on route scouting for quinoline-based therapeutics. The C4 position of the quinoline core is a privileged vector in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on route scouting for quinoline-based therapeutics. The C4 position of the quinoline core is a privileged vector in drug discovery, famously utilized in the synthesis of antimalarials (e.g., chloroquine) and modern kinase inhibitors1[1].

When designing a synthetic route, the choice between 4-bromoquinoline and 4-chloroquinoline is not merely a matter of commercial availability; it fundamentally dictates the kinetic landscape of the reaction. This guide provides an objective, data-driven comparison of their reactivity profiles across nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and radical-mediated pathways.

Mechanistic Divergence: The Causality of Halogen Selection

To master quinoline functionalization, one must understand the interplay between Bond Dissociation Energy (BDE) and electronegativity, which govern the rate-determining steps (RDS) of different reaction classes.

  • Transition-Metal Catalysis (Oxidative Addition): In Palladium- or Nickel-catalyzed couplings, the RDS is typically the oxidative addition of the metal into the C–X bond. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Consequently, 4-bromoquinolines undergo rapid oxidative addition under mild conditions. Conversely, 4-chloroquinolines require elevated temperatures and electron-rich, sterically demanding ligands (e.g., SPhos) to force the metal insertion 2[2].

  • Nucleophilic Aromatic Substitution (SNAr): In classical SNAr, the RDS is the nucleophilic attack to form the Meisenheimer complex. Here, the stronger inductive electron-withdrawing effect (-I) of chlorine makes the C4 carbon more electrophilic, often rendering 4-chloroquinoline highly reactive. However, in specific solvent-mediated substitutions where C–X cleavage is involved in the transition state, 4-bromoquinoline reacts at lower temperatures (100 °C) compared to 4-chloroquinoline (120 °C)3[3].

  • Halogen-Atom Transfer (XAT): Under visible-light photoredox conditions, the weaker C–Br bond is far more susceptible to homolytic cleavage by radical initiators (e.g., organobismuth complexes) than the robust C–Cl bond, drastically altering the efficiency of alkylation reactions 4[4].

Reactivity HQ 4-Haloquinoline (X = Cl, Br) Meisenheimer Meisenheimer Complex (Rate-Determining Step) HQ->Meisenheimer Nucleophile (-I effect of Cl accelerates) OxAdd Pd(II) Oxidative Addition Complex HQ->OxAdd Pd(0) Catalyst (Weaker C-Br bond accelerates) SNAr_Prod SNAr Product (C-N / C-O Bond) Meisenheimer->SNAr_Prod Loss of X⁻ CC_Prod Cross-Coupled Product (C-C / C-B Bond) OxAdd->CC_Prod Transmetalation & Reductive Elimination

Mechanistic divergence of 4-haloquinolines in SNAr versus Palladium-catalyzed cross-coupling.

Comparative Data & Self-Validating Protocols

A. Catalyst-Free Fluoroalkoxylation (SNAr Variant)

Recent advancements have enabled the direct C4-fluoroalkoxylation of haloquinolines using hexafluoro-2-propanol (HFIP) without transition metals. This reaction highlights the nuanced differences in leaving group ability under thermal conditions.

Table 1: Reactivity in HFIP Fluoroalkoxylation [3]

SubstrateNucleophileTemp (°C)Time (h)Yield (%)
4-Bromoquinoline HFIP (0.5 M)10024>90%
4-Chloroquinoline HFIP (0.5 M)12024>85%

Self-Validating Protocol: Fluoroalkoxylation Causality Note: HFIP acts as both the solvent and the nucleophile. Its high polarity and hydrogen-bond donating ability stabilize the departing halide anion, which is why no external catalyst is needed.

  • Preparation: In a rigorously dried reaction vial equipped with a magnetic stir bar, add the 4-haloquinoline (0.2 mmol).

  • Reagent Addition: Add HFIP (400 µL) to achieve a 0.5 M solution. Validation Step: Add 5 mol% of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR (qNMR) tracking.

  • Heating: Seal the vial. Heat to 100 °C for 4-bromoquinoline or 120 °C for 4-chloroquinoline using an aluminum heating block[3].

  • Monitoring: At 12 hours, sample 5 µL, dilute in acetonitrile, and analyze via LC-MS. The mass shift will confirm the displacement of the halogen (loss of isotopic Br/Cl signature).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

B. Nickel-Catalyzed Miyaura Borylation

Arylboronic esters are critical intermediates. Nickel catalysis offers a cost-effective alternative to Palladium, but it is highly sensitive to the nature of the aryl halide.

Table 2: Ni-Catalyzed Borylation with Tetrahydroxydiboron (BBA) [5]

SubstrateCatalyst SystemTemp (°C)Relative Reaction TimeConversion
4-Bromoquinoline NiCl2(dppp) / PPh380Standard (e.g., 3-6 h)Full
4-Chloroquinoline NiCl2(dppp) / PPh380Extended (>12 h)Full (requires longer time)

Self-Validating Protocol: Ni-Catalyzed Borylation Causality Note: The use of a bidentate ligand (dppp) combined with a monodentate ligand (PPh3) prevents catalyst deactivation. DIPEA is chosen as the base because inorganic bases often suffer from poor solubility in ethanol, leading to erratic kinetics.

  • Inert Atmosphere: In a glovebox or using standard Schlenk techniques, charge a vial with NiCl2(dppp) (5 mol %), PPh3 (10 mol %), and tetrahydroxydiboron (1.5 equiv)[5].

  • Substrate & Base: Add 4-bromoquinoline or 4-chloroquinoline (3.0 mmol), followed by anhydrous EtOH (10 mL) and DIPEA (3.0 equiv)[5].

  • Reaction Execution: Stir at 80 °C. Validation Step: For 4-chloroquinoline, track the reaction at 2-hour intervals via HPLC. The C–Cl bond's resistance to oxidative addition means the reaction will plateau if the Ni catalyst degrades before completion; spiking with additional catalyst may be necessary for sluggish batches.

  • Isolation: Quench with water, extract with EtOAc, and convert to the pinacol boronate for stable storage and analysis[5].

Workflow Prep 1. Substrate Prep Dry Solvents, Degas Cat 2. Catalyst/Base Selection Prep->Cat Temp 3. Temperature Optimization Cat->Temp Analysis 4. LC-MS/NMR Validation Temp->Analysis

Self-validating experimental workflow for evaluating 4-haloquinoline reactivity.

Strategic Selection Guide

  • Choose 4-Bromoquinoline when: Operating under mild cross-coupling conditions, utilizing visible-light photoredox XAT pathways[4], or when utilizing standard, inexpensive phosphine ligands (e.g., PPh3, dppf). The higher cost of the bromide is offset by the operational simplicity, broader functional group tolerance, and lower energy requirements.

  • Choose 4-Chloroquinoline when: Scaling up manufacturing (chlorides are significantly cheaper and possess a lower molecular weight), performing classical SNAr with strong nucleophiles (amines, alkoxides) where the -I effect of chlorine accelerates Meisenheimer complex formation[1], or when utilizing advanced, highly active catalyst systems (e.g., SPhos/Pd) that easily conquer the C–Cl activation barrier[2].

References

  • Source: thieme-connect.
  • Source: mit.
  • Title: Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)
  • Title: Visible-Light-Induced Organobismuth(III)
  • Source: nih.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-6-ethyl-2-phenylquinoline

Executive Summary In the development of quinoline-based antimalarials and anticancer agents, 4-Bromo-6-ethyl-2-phenylquinoline serves as a critical pharmacophore scaffold. Its structural integrity under ionization determ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinoline-based antimalarials and anticancer agents, 4-Bromo-6-ethyl-2-phenylquinoline serves as a critical pharmacophore scaffold. Its structural integrity under ionization determines the success of metabolite identification and impurity profiling.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which often lack specific halogenated derivatives, this document focuses on the mechanistic causality of fragmentation, comparing the Electron Ionization (EI) performance against Electrospray Ionization (ESI) and structural analogs (e.g., Chloro-derivatives) to validate detection workflows.

Technical Specifications & Molecular Identity

Before analyzing fragmentation, the molecular baseline must be established to differentiate the analyte from matrix interference.

FeatureSpecification
Chemical Formula C₁₇H₁₄BrN
Exact Mass (Monoisotopic) 311.0310 Da (⁷⁹Br) / 313.0289 Da (⁸¹Br)
Isotope Pattern 1:1 Doublet (Characteristic of single Bromine substitution)
Key Substuctures Quinoline core, 4-Bromo substituent, 6-Ethyl group, 2-Phenyl ring
RDB (Ring Double Bond) Eq. 11.0 (High aromatic stability)
Fragmentation Analysis (Mechanism & Causality)[1]

The fragmentation of 4-Bromo-6-ethyl-2-phenylquinoline is governed by the competition between the stability of the aromatic quinoline core and the lability of the C-Br bond and alkyl side chain.

3.1 Primary Fragmentation Pathways (EI Source @ 70 eV)

Under hard ionization (EI), the molecule exhibits three distinct cleavage events.

  • The Molecular Ion Cluster (M⁺˙)

    • Observation: A distinct doublet at m/z 311 and 313 with roughly equal intensity.

    • Causality: The aromatic quinoline and phenyl rings stabilize the radical cation, resulting in a high-abundance molecular ion (often the base peak or >80% relative abundance).

  • Benzylic Cleavage (Ethyl Group degradation)

    • Transition: M⁺˙ → [M – CH₃]⁺

    • Observation: Doublet peaks at m/z 296 and 298 .

    • Mechanism: The ethyl group at position 6 undergoes

      
      -cleavage. The resulting methylene radical is stabilized by resonance with the quinoline ring system (benzylic-like stabilization).
      
  • Halogen Elimination (The "Signature" Loss)

    • Transition: M⁺˙ → [M – Br]⁺

    • Observation: A single, sharp peak at m/z 232 .

    • Causality: The C-Br bond is the weakest bond on the aromatic scaffold. Homolytic cleavage expels the Bromine radical (Br˙).

    • Diagnostic Value: The collapse of the 1:1 isotope doublet into a single monoisotopic peak at m/z 232 is the definitive confirmation of the bromine loss.

  • Secondary Fragmentation

    • Transition: [M – Br]⁺ → [M – Br – C₂H₄]⁺ or [M – Br – HCN]⁺

    • Observation: Ions at m/z 203 (loss of ethyl) or m/z 205 (loss of HCN from quinoline ring).

    • Mechanism: After bromine loss, the highly energetic cation sheds the alkyl chain or undergoes ring contraction (common in nitrogen heterocycles).

3.2 Visualization of Signaling Pathway

The following diagram illustrates the hierarchical fragmentation logic, essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 311 / 313 (1:1 Doublet) Path_Methyl [M - CH3]+ m/z 296 / 298 (Benzylic Cleavage) M_Ion->Path_Methyl - CH3• (15 Da) Path_Br [M - Br]+ m/z 232 (Aryl Cation) M_Ion->Path_Br - Br• (79/81 Da) Path_Deep Core Fragment m/z 205 (Ring Contraction) Path_Methyl->Path_Deep - Br• Path_Br->Path_Deep - HCN (27 Da)

Caption: Figure 1. EI-MS Fragmentation pathway of 4-Bromo-6-ethyl-2-phenylquinoline showing primary bromine loss and alkyl cleavage.

Comparative Performance Guide

This section compares the "performance" of detecting this compound using different methodologies (EI vs. ESI) and against a structural analog (Chloro-derivative).

4.1 Methodological Comparison: EI (GC-MS) vs. ESI (LC-MS)

For drug development, choosing the right ionization mode is critical for sensitivity vs. structural information.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+) Verdict
Ionization Type Hard (High Energy, 70eV)Soft (Low Energy)Use EI for ID; ESI for Quant.
Molecular Ion M⁺˙ (Radical Cation)[M+H]⁺ (Protonated)ESI yields m/z 312/314.
Fragmentation Rich, spontaneous fragmentation.Minimal. Requires CID (MS/MS) to generate fragments.EI provides "fingerprint" spectra.
Sensitivity Moderate (ng range).High (pg range).ESI preferred for PK studies.
Key Fragment m/z 232 (Br loss) is spontaneous.m/z 233 requires collision energy >25 eV.ESI retains the Br atom unless forced.
4.2 Structural Analog Comparison: Bromo- vs. Chloro-

When synthesizing derivatives, the halogen swap significantly alters the MS "performance" (spectral readability).

  • 4-Bromo-6-ethyl-2-phenylquinoline:

    • Isotope Pattern: 1:1 (m/z 311:313).

    • C-X Bond Strength: Weaker (C-Br ~276 kJ/mol).

    • Fragmentation: Rapid loss of Br; [M-Br]⁺ is often the base peak in high-energy spectra.

  • 4-Chloro-6-ethyl-2-phenylquinoline:

    • Isotope Pattern: 3:1 (m/z 267:269).

    • C-X Bond Strength: Stronger (C-Cl ~338 kJ/mol).

    • Fragmentation: Cl is retained longer; [M-Cl]⁺ is less abundant than [M-Br]⁺.

Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS Structural Confirmation (EI)
  • Objective: Generate library-matchable spectra.

  • Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.

  • Validation Check: Verify the 1:1 ratio at m/z 311/313. If ratio is skewed, check for detector saturation or hydrogenation in the liner.

Protocol B: LC-MS/MS Quantification (ESI)
  • Objective: High-sensitivity detection for DMPK.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 312.0 → 233.1 (Loss of Br). Collision Energy (CE): 25-30 eV.

    • Qualifier: 312.0 → 297.1 (Loss of Methyl). CE: 15-20 eV.

Summary Data Table
Ion Identitym/z (Nominal)Relative Abundance (Est.[1][2] EI)Origin / Mechanism
M⁺˙ 311 / 31380 - 100%Molecular Ion (Stable Aromatic)
[M - CH₃]⁺ 296 / 29820 - 40%

-cleavage of Ethyl group
[M - Br]⁺ 23260 - 90%Homolytic C-Br cleavage
[M - Br - C₂H₄]⁺ 20410 - 20%Sequential Ethyl loss from core
[C₆H₅]⁺ 77< 10%Phenyl ring fragment
References
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage and halogen loss).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (For comparison of general quinoline fragmentation patterns). [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of quinoline derivatives: Trends in fragmentation. Journal of Mass Spectrometry. (Validates the ring contraction mechanisms in nitrogen heterocycles). [Link]

Sources

Validation

Validating structure-activity relationships (SAR) of 2-phenylquinoline analogs

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of privileged scaffolds requires moving beyond basic IC50 readouts. We must interrogate why specific molecular modifications drive t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of privileged scaffolds requires moving beyond basic IC50 readouts. We must interrogate why specific molecular modifications drive target selectivity and how we validate these mechanisms through robust, self-correcting experimental designs.

The 2-phenylquinoline core is a highly versatile pharmacophore. Depending on the vector space explored—specifically at the C-2, C-4, and C-8 positions—this scaffold can be tuned to target viral helicases, epigenetic enzymes, or bacterial efflux pumps. This guide provides an objective, data-driven comparison of 2-phenylquinoline analogs, detailing the mechanistic rationale behind their SAR and the self-validating protocols required to quantify their efficacy.

Comparative SAR Landscape: Tuning the 2-Phenylquinoline Core

The biological fate of a 2-phenylquinoline analog is dictated by its peripheral functionalization. By systematically altering the electronic and steric properties of the core, researchers have successfully redirected the scaffold's primary target affinity.

  • Antiviral Tuning (C-4 Substitution): The introduction of bulky, electron-rich moieties, such as a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, creates a high-affinity interaction with the SARS-CoV-2 nsp13 helicase. This modification is critical for broad-spectrum anti-coronavirus activity, effectively halting viral replication 1.

  • Epigenetic Modulation (C-4 Carboxylic Acid + ZBG): When the C-4 position is modified into a carboxylic acid derivative coupled with a hydrazide zinc-binding group (ZBG), the analog's specificity shifts entirely toward Histone Deacetylase 3 (HDAC3). The hydrazide ZBG chelates the catalytic zinc ion in the HDAC active site, yielding potent antiproliferative effects in K562 and MDA-MB-231 cancer cell lines 2.

  • Antibacterial Activity (C-2 Phenyl Halogenation): Halogenation at the para-position of the C-2 phenyl ring enhances the molecule's lipophilicity. This physicochemical shift is essential for penetrating complex bacterial cell walls, allowing the analogs to inhibit targets like the S. aureus NorA efflux pump, thereby reversing antimicrobial resistance 3.

Quantitative Performance Comparison

To objectively compare these modifications, the following table synthesizes the quantitative efficacy of representative 2-phenylquinoline analogs across different therapeutic domains.

Modification StrategyPrimary TargetRepresentative ModelEfficacy Metric (Assay)Selectivity / Notes
C-4 6,7-dimethoxytetrahydroisoquinoline SARS-CoV-2 nsp13 HelicaseVeroE6 / HEL 299 CellsEC₅₀ = 0.2 – 9.4 μMHigh Selectivity Index (SI); lacks cytotoxicity at 100 μM.
C-4 Carboxylic Acid + Hydrazide ZBG Histone Deacetylase 3 (HDAC3)K562 Cancer Cell LineIC₅₀ = 0.477 μM>60-fold selectivity for HDAC3 over HDAC1, 2, and 6.
C-2 Phenyl Halogenation Bacterial Efflux PumpsStaphylococcus aureusMIC = 64 μg/mLModerate standalone activity; highly synergistic with standard antibiotics.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence of the 2-phenylquinoline scaffold based on specific SAR modifications, mapping the structural inputs to their validated biological outputs.

SAR_Pathways Scaffold 2-Phenylquinoline Core Scaffold Mod_C4 C-4 Substitution (e.g., 6,7-dimethoxytetrahydroisoquinoline) Scaffold->Mod_C4 Steric Bulk Addition Mod_C4_ZBG C-4 Carboxylic Acid + Hydrazide ZBG Scaffold->Mod_C4_ZBG Pharmacophore Extension Mod_C2 C-2 Phenyl Halogenation (Para-position) Scaffold->Mod_C2 Lipophilicity Tuning Target_Viral SARS-CoV-2 nsp13 Helicase & RdRp Inhibition Mod_C4->Target_Viral High Affinity Binding Target_HDAC HDAC3 Selective Inhibition Mod_C4_ZBG->Target_HDAC Zinc Chelation Target_Bacterial Bacterial Efflux Pumps (e.g., S. aureus NorA) Mod_C2->Target_Bacterial Membrane Penetration Out_Viral Broad-Spectrum Anti-Coronavirus Activity Target_Viral->Out_Viral Viral Replication Halt Out_Cancer Cancer Cell Apoptosis (K562, MDA-MB-231) Target_HDAC->Out_Cancer Epigenetic Modulation Out_Bacterial Antibacterial Activity (Low MIC values) Target_Bacterial->Out_Bacterial Resistance Reversal

Logical mapping of 2-phenylquinoline SAR modifications to their respective biological targets.

Self-Validating Experimental Workflows

A claim of target selectivity is only as strong as the assay used to measure it. To ensure scientific integrity, the experimental protocols used to validate these analogs must be designed as self-correcting systems. Below are the field-proven methodologies for validating 2-phenylquinoline SAR.

Protocol A: In Vitro HDAC Isoform Selectivity Profiling (Fluorometric)

Causality Rationale: A fluorometric assay is chosen over colorimetric alternatives because it provides the high signal-to-noise ratio required to distinguish subtle IC₅₀ differences between closely related HDAC isoforms (e.g., HDAC1 vs. HDAC3). Self-Validation Mechanism: The protocol mandates the use of Trichostatin A (TSA) as a universal stop-solution and positive control. This ensures the dynamic range of the assay is properly calibrated and rules out false positives caused by auto-fluorescent analogs 2.

  • Reagent Preparation: Dilute recombinant HDAC3 enzyme and the fluorogenic substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Note: Maintaining physiological ionic strength prevents artifactual enzyme denaturation.

  • Compound Pre-Incubation: Dispense serial dilutions of the 2-phenylquinoline analogs (e.g., 0.1 nM to 100 μM) into a 96-well black microplate. Add the HDAC3 enzyme and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the compound to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the deacetylation reaction. Incubate for exactly 30 minutes at 37°C.

  • Signal Development & Arrest: Add the developer solution containing Trypsin and 1 μM TSA. Causality: Trypsin cleaves the deacetylated substrate to release the fluorophore, while TSA immediately halts further HDAC activity, locking the assay state in time.

  • Data Acquisition: Read fluorescence (Excitation: 350-380 nm; Emission: 440-460 nm). Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Phenotypic Antiviral Screening (MTS-based Cell Viability)

Causality Rationale: The MTS assay is utilized because the soluble formazan product eliminates the need for a hazardous solubilization step (unlike MTT), significantly reducing well-to-well variability in high-throughput viral screening. Self-Validation Mechanism: The assay demands the concurrent calculation of the CC₅₀ (cytotoxic concentration) in uninfected cells. This guarantees that the observed EC₅₀ (antiviral effect) is a true mechanism of viral inhibition and not merely an artifact of host cell death (Selectivity Index = CC₅₀/EC₅₀) [[1]]().

  • Cell Seeding: Seed VeroE6 cells at a density of 1×10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow monolayer formation.

  • Infection and Treatment: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01. Simultaneously, add serial dilutions of the 2-phenylquinoline analogs. Causality: Simultaneous addition assesses the compound's capacity to block early-stage viral entry and immediate-early replication.

  • Incubation: Incubate the plates for 72 hours to allow for measurable viral-induced cytopathic effect (CPE).

  • Viability Measurement: Add 20 μL of MTS reagent per well. Incubate for an additional 2-4 hours. The tetrazolium compound is reduced by metabolically active (surviving) cells into a colored formazan product.

  • Data Acquisition: Measure absorbance at 490 nm using a microplate reader. Calculate the EC₅₀ (from infected wells) and CC₅₀ (from uninfected control wells).

Comparative Analysis: 2-Phenylquinolines vs. Alternative Scaffolds

When selecting a scaffold for drug development, it is vital to benchmark 2-phenylquinolines against structural alternatives:

  • Vs. Tetrahydroacridines: While tricyclic acridines and tetrahydroacridines are potent kinase inhibitors (e.g., targeting Haspin or DYRK2), 2-phenylquinoline analogs generally lack this specific kinase inhibitory activity [[4]](). However, this "lack" of kinase activity is actually a strategic advantage when designing selective epigenetic modulators (like HDAC3 inhibitors), as it reduces off-target kinase toxicity.

  • Vs. Quinazolines: Quinazolines are classic, rigid scaffolds predominantly used for EGFR inhibition. In contrast, the 2-phenylquinoline core offers a more flexible vector space at the C-2 and C-4 positions, allowing for the attachment of larger, more complex pharmacophores (like the 6,7-dimethoxytetrahydroisoquinoline group) without causing severe steric clashes that would otherwise abrogate binding.

Conclusion

The 2-phenylquinoline scaffold is not a monolithic entity; it is a highly programmable chemical chassis. By understanding the causal relationship between specific functional group modifications and their downstream biological targets—and by validating these interactions through rigorously controlled, orthogonal assays—researchers can systematically engineer next-generation therapeutics with precise selectivity profiles.

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at:[Link]

Sources

Comparative

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

An In-Depth Technical Guide to Establishing Reference Standards for the Analysis of 4-Bromo-6-ethyl-2-phenylquinoline 4-Bromo-6-ethyl-2-phenylquinoline represents a specific chemical entity within the vast landscape of q...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing Reference Standards for the Analysis of 4-Bromo-6-ethyl-2-phenylquinoline

4-Bromo-6-ethyl-2-phenylquinoline represents a specific chemical entity within the vast landscape of quinoline derivatives, compounds known for their wide-ranging pharmacological activities. For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of such molecules is paramount. It forms the bedrock of reliable experimental data, robust manufacturing processes, and ultimately, regulatory compliance. The cornerstone of this characterization is the reference standard—a highly purified and well-characterized substance against which production batches and experimental samples are measured.

This guide addresses a common challenge in pharmaceutical development: establishing a reliable analytical framework when a certified reference standard from a major pharmacopeia (e.g., United States Pharmacopeia [USP], European Pharmacopoeia [Ph. Eur.]) is not yet available for a specific molecule like 4-Bromo-6-ethyl-2-phenylquinoline. We will provide a comparative analysis of approaches to establishing and qualifying a reference standard, supported by detailed experimental protocols and the underlying scientific rationale.

The Role and Necessity of Reference Standards

In the pharmaceutical industry, a reference standard is a critical tool for ensuring drug quality, safety, and efficacy.[1][2] It serves as the benchmark for identity, purity, and potency. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control of impurities in drug substances.[3][4] An impurity is any component that is not the drug substance itself, and its presence must be monitored and quantified against a known standard.[4] Without a reliable reference standard, it is impossible to:

  • Accurately quantify the active pharmaceutical ingredient (API).

  • Identify and quantify process-related impurities or degradation products. [4][5]

  • Validate analytical methods to ensure they are accurate, precise, and specific. [2][5]

  • Perform stability testing to determine the shelf-life of the drug substance. [2]

Given the absence of a readily available commercial certified reference material (CRM) for 4-Bromo-6-ethyl-2-phenylquinoline, a laboratory must embark on one of two paths: the rigorous qualification of an in-house primary standard or the establishment of a well-characterized working standard.

Comparative Framework: Approaches to Reference Standard Establishment

The choice between qualifying a primary standard and a working standard depends on the stage of drug development and the intended use. A primary standard is required for definitive purity assignment and as a reference for qualifying other batches, while a working standard is used for routine daily analysis.

FeatureIn-House Primary Standard QualificationWell-Characterized Working Standard
Objective To establish a definitive, highly pure material with a comprehensively determined purity value, traceable to fundamental units where possible.To establish a reliable, homogenous batch of material with a well-defined purity for routine analytical use.
Purity Requirement As high as practicably achievable (>99.5% is typical).High purity, but may be lower than a primary standard (>98% is common).
Characterization Exhaustive. Requires multiple orthogonal analytical techniques (e.g., qNMR, HPLC, TGA, KF, HRMS).Thorough. Primarily relies on a primary method like HPLC, supported by identity confirmation (e.g., MS, IR).
Traceability Purity often assigned via a primary method like quantitative NMR (qNMR), which is traceable to a certified reference material (the internal standard).Purity is typically determined relative to the in-house primary standard.
Use Case Calibration of analytical instruments; qualification of secondary/working standards; critical assays in late-stage development.Routine quality control, in-process controls, release testing, and early-stage R&D.
Resource Intensity High. Requires significant analytical expertise, instrument time, and material.Moderate. Less demanding than primary standard qualification.

Workflow for In-House Reference Standard Qualification

The qualification of a reference standard is a systematic process designed to confirm its identity and assign an accurate purity value. This process is self-validating through the use of orthogonal analytical methods—different techniques that measure the same attribute (purity) based on different chemical or physical principles.

G cluster_prep Material Preparation cluster_char Comprehensive Characterization cluster_final Finalization A Synthesize or Procure High-Purity Batch of 4-Bromo-6-ethyl-2-phenylquinoline B Purify via Recrystallization or Preparative Chromatography A->B C Identity Confirmation (HRMS, 1H NMR, 13C NMR) B->C D Purity Assessment (Orthogonal Methods) C->D E Quantification of Non-Volatile Impurities (HPLC-UV, >99.5%) D->E Organic Purity F Quantification of Volatile Impurities (Headspace GC-MS) D->F Other Impurities G Water Content (Karl Fischer Titration) D->G Other Impurities H Residual Inorganic Content (Sulphated Ash / TGA) D->H Other Impurities I Absolute Purity Assignment (qNMR) D->I Organic Purity J Mass Balance Calculation (Purity Assignment) E->J F->J G->J H->J I->J K Documentation & Certification J->K L Qualified Reference Standard K->L

Caption: Workflow for qualifying an in-house primary reference standard.

Experimental Protocols for Characterization

The following protocols are designed for the comprehensive analysis of 4-Bromo-6-ethyl-2-phenylquinoline. They are based on established methodologies for similar quinoline derivatives and adhere to ICH validation principles.[6]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification of non-volatile organic impurities.

  • Rationale: Reversed-phase HPLC is ideal for separating moderately polar to nonpolar compounds like quinoline derivatives. A C18 column provides excellent hydrophobic retention, while a gradient elution of acetonitrile and water ensures that impurities with a wide range of polarities can be resolved and detected. UV detection is highly sensitive for this molecule due to its extensive aromatic system.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve ~10 mg of the candidate reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Prepare a working solution of ~0.1 mg/mL by diluting the stock solution.

    • Analysis: Inject the working solution.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks (excluding solvent front and blank peaks).

      • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Protocol 2: Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS provides a highly accurate mass measurement, which serves as definitive confirmation of the elemental composition of the molecule.

  • Instrumentation and Conditions:

    • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Direct infusion of a dilute solution (~10 µg/mL in acetonitrile/water with 0.1% formic acid).

    • Analysis: Acquire the full scan spectrum. The protonated molecule [M+H]⁺ is expected.

      • Calculated Mass for C₁₇H₁₄BrN [M+H]⁺: 312.0382

      • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
  • Rationale: qNMR is a primary ratio method that allows for the determination of the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard of known concentration. It does not require a reference standard of the analyte itself.

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of quantitative analysis.

    • Internal Standard: Certified Maleic Acid or similar standard with non-overlapping peaks.

    • Solvent: DMSO-d₆.

    • Key Parameters: Long relaxation delay (D1) of at least 5 times the longest T₁ of interest, calibrated 90° pulse, sufficient signal-to-noise.

  • Procedure:

    • Accurately weigh ~20 mg of the 4-Bromo-6-ethyl-2-phenylquinoline candidate standard.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve both completely in a known volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum using quantitative parameters.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Data Synthesis and Purity Assignment

A mass balance approach is used to assign the final purity value. This method accounts for all possible components in the sample.

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Content)

Here is a hypothetical data summary for a qualified batch of 4-Bromo-6-ethyl-2-phenylquinoline:

Analytical TechniqueParameter MeasuredResult
HPLC-UVOrganic Purity (Area %)99.85%
qNMRAbsolute Purity99.7%
Karl Fischer TitrationWater Content0.12%
Headspace GC-MSResidual Solvents<0.05% (Not Detected)
Thermogravimetric Analysis (TGA)Non-volatile Residue (Inorganics)0.03%
  • Calculation:

    • Purity = 100% - (100% - 99.85%) - 0.12% - 0.05% - 0.03%

    • Purity = 100% - 0.15% - 0.12% - 0.05% - 0.03% = 99.65%

The close agreement between the HPLC purity (99.85%) and the qNMR absolute purity (99.7%) provides strong confidence in the assigned value. The final assigned purity would be reported as 99.7% or 99.65%, along with a detailed certificate of analysis.

Conclusion and Recommendations

For researchers and drug developers working with 4-Bromo-6-ethyl-2-phenylquinoline, the establishment of a reliable reference standard is a non-negotiable step for ensuring data integrity and meeting regulatory expectations.

  • For Early-Stage Research & Development: A well-characterized working standard, with purity established by a validated HPLC method and identity confirmed by MS and NMR, is generally sufficient.

  • For Late-Stage Development & GMP Environments: The qualification of an in-house primary reference standard using orthogonal methods, as detailed in this guide, is essential. The use of qNMR provides a powerful, direct method for purity assignment that is traceable and highly defensible.

This guide provides a robust framework for navigating the analytical challenges associated with novel compounds. By adopting these principles of orthogonality, comprehensive characterization, and meticulous documentation, scientists can establish reference standards with the highest degree of scientific integrity.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals.
  • US Pharmacopeia (USP). Pharmaceutical Analytical Impurities.
  • HPC Standards.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Alfa Chemistry. Impurity Standards - Analytical Chemical Products.
  • MilliporeSigma.
  • BenchChem. Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
  • BenchChem.
  • BenchChem.

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Safety & Regulatory Compliance

Safety

4-Bromo-6-ethyl-2-phenylquinoline proper disposal procedures

Proper management of complex halogenated heterocycles is a critical component of laboratory safety and environmental compliance. 4-Bromo-6-ethyl-2-phenylquinoline (CAS: 1189107-02-5) presents specific disposal challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of complex halogenated heterocycles is a critical component of laboratory safety and environmental compliance. 4-Bromo-6-ethyl-2-phenylquinoline (CAS: 1189107-02-5) presents specific disposal challenges due to the combination of its brominated functional group and the inherent toxicological profile of the quinoline core[1].

As a researcher or Environmental Health and Safety (EHS) professional, you must treat this compound not just as standard organic waste, but as a strictly regulated halogenated waste stream. This guide provides the mechanistic rationale and step-by-step operational protocols for the safe handling and disposal of this compound in a professional laboratory setting.

Chemical Profiling & Risk Assessment

To implement a self-validating disposal system, we must first understand the physicochemical and toxicological properties that dictate the compound's fate. The quinoline core is recognized by the U.S. Environmental Protection Agency (EPA) as a likely human carcinogen and a genotoxic agent[2]. Furthermore, halogenated quinolines retain significant mutagenic potential and must be handled as hazardous constituents under the Resource Conservation and Recovery Act (RCRA)[3][4].

Table 1: Disposal Parameters for 4-Bromo-6-ethyl-2-phenylquinoline

ParameterSpecification / ClassificationOperational Implication
CAS Number 1189107-02-5[1]Required for all EHS waste manifests.
Chemical Class Halogenated Aromatic HeterocycleMust be segregated from non-halogenated waste.
Primary Hazard Toxicological (Genotoxic/Carcinogenic)[2]Requires rigorous PPE (nitrile gloves, fume hood).
Waste Designation Halogenated Organic WasteRequires specialized high-temperature incineration.
Incompatible Materials Strong oxidizers, strong bases, active metalsDo not mix in waste carboys containing these agents.

The Mechanistic Rationale for Halogenated Segregation

Why do we strictly separate brominated compounds like 4-Bromo-6-ethyl-2-phenylquinoline from standard organic waste? The answer lies in the chemistry of thermal destruction.

When academic and industrial labs generate hazardous waste, a significant portion is sent for incineration or fuel blending[5]. Standard organic solvents (like ethanol or hexane) combust to form


 and 

. However, halogenated compounds combust to form highly corrosive and toxic hydrogen halide gases—in this case, hydrobromic acid (

) and bromine gas (

).

Incinerators processing halogenated waste must be equipped with specialized, expensive alkaline scrubbers to neutralize these acidic gases before they reach the atmosphere[5]. If halogenated waste is improperly mixed with non-halogenated waste, it contaminates the entire carboy, forcing the entire volume to undergo this expensive specialized treatment and potentially violating EPA regulations regarding waste minimization.

Step-by-Step Disposal Methodology (SOP)

This protocol ensures compliance with institutional EHS standards and federal environmental regulations.

Step 1: Waste Segregation

  • Action: Identify a designated waste container specifically labeled for "Halogenated Organic Waste."

  • Causality: Prevents the contamination of clean solvent streams and avoids exothermic reactions with incompatible non-halogenated mixtures.

Step 2: Primary Containment

  • Action: Transfer the solid waste, or solutions containing the compound, into a compatible High-Density Polyethylene (HDPE) or glass waste carboy.

  • Safety Check: Ensure the transfer is conducted entirely within a certified chemical fume hood to prevent inhalation of any aerosolized particulates.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately update the attached hazardous waste tag. You must explicitly list "4-Bromo-6-ethyl-2-phenylquinoline" and note the presence of "Bromine/Halogens."

  • Causality: Unknown chemical waste cannot be legally transported or incinerated. Accurate labeling allows EHS to assign the correct RCRA waste codes for the manifest[4].

Step 4: Secondary Containment & Storage

  • Action: Place the waste carboy in a secondary containment tray within a ventilated flammable/corrosive storage cabinet until EHS pickup.

  • Safety Check: Ensure the container is tightly capped when not actively receiving waste to prevent the fugitive emission of toxic vapors.

Workflow Visualization: Halogenated Waste Routing

The following decision tree illustrates the logical flow for routing 4-Bromo-6-ethyl-2-phenylquinoline waste to ensure environmental compliance.

G Start 4-Bromo-6-ethyl-2-phenylquinoline Waste Generated Check Is it mixed with non-halogenated solvents? Start->Check Halogenated Route to Dedicated Halogenated Waste Stream Check->Halogenated  No Mixed Label Entire Volume as Mixed Halogenated Waste Check->Mixed  Yes Contain Store in HDPE/Glass with Secondary Containment Halogenated->Contain Mixed->Contain Incinerate High-Temp Incineration with Halogen Scrubbers Contain->Incinerate  EHS Transfer

Caption: Decision matrix for the segregation, containment, and ultimate thermal destruction of halogenated lab waste.

References

  • Biogen Científica. "4-Bromo-6-ethyl-2-phenylquinoline ; CAS Number 1189107-02-5." Biogen.es. Available at:[Link]

  • C&EN Uncovered. "Solvent Waste Levels, EPA Regulations, and Disposal." Chemical & Engineering News (Stereo Chemistry Podcast). August 30, 2024. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS." EPA Integrated Risk Information System. September 27, 2001. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Health And Environmental Effects Profile for Quinoline." Risk Assessment Portal. January 03, 2006. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-6-ethyl-2-phenylquinoline

As a novel halogenated quinoline derivative, 4-Bromo-6-ethyl-2-phenylquinoline presents a unique set of handling challenges. While specific toxicological data for this compound has not been thoroughly investigated, a pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel halogenated quinoline derivative, 4-Bromo-6-ethyl-2-phenylquinoline presents a unique set of handling challenges. While specific toxicological data for this compound has not been thoroughly investigated, a proactive and conservative approach to safety is paramount.[1] This guide synthesizes field-proven insights and data from structurally analogous compounds to establish a robust framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Immediate Safety Profile: An Analog-Based Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile for 4-Bromo-6-ethyl-2-phenylquinoline is extrapolated from related bromo-substituted and quinoline-based molecules. The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionPotential Health EffectsPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4, Inferred) Harmful if swallowed.Ingestion may lead to systemic toxicity.P264, P270, P301+P312
Skin Irritation (Category 2) Causes skin irritation.[1][2]Direct contact can cause redness, itching, and inflammation.P264, P280, P302+P352, P332+P313
Serious Eye Irritation (Category 2A/1) Causes serious eye irritation, with a potential for severe eye damage.[1][3]Contact can result in significant irritation, pain, and possible long-term damage to eye tissue.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1]Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.P261, P271, P304+P340, P312
Aquatic Chronic (Category 4, Inferred) May cause long-lasting harmful effects to aquatic life.Release into the environment should be avoided.P273

Disclaimer: This table is based on the hazard profiles of structurally similar compounds and should be treated as a precautionary guideline. All laboratory work should be conducted under the assumption that this compound is hazardous.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Primary Containment: Engineering Controls

All handling of 4-Bromo-6-ethyl-2-phenylquinoline in its solid, powdered form must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to minimize the inhalation of airborne particulates. The fume hood sash should be kept as low as possible during all manipulations.

Secondary Containment: Personal Protective Attire
  • Hand Protection: Chemical-resistant gloves are mandatory. Given that halogenated organic compounds can degrade certain materials, double-gloving with nitrile gloves is a recommended best practice.[4] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[5]

  • Eye and Face Protection: Chemical splash goggles that conform to ANSI Z.87.1 standards are required at all times. When there is a heightened risk of splashing, such as during dissolution or transfer of solutions, a full-face shield must be worn over the safety goggles.[5][6]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned to protect against accidental skin contact.[5] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In the event of an engineering control failure or during a large-scale cleanup operation where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used.[7][8] All personnel requiring the use of a respirator must be enrolled in a respiratory protection program, which includes fit testing and medical clearance.

Part 2: Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid 4-Bromo-6-ethyl-2-phenylquinoline to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and consider magnetic or overhead stirring for efficient dissolution.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep Verify Fume Hood & Decontaminate Area ppe Don PPE prep->ppe weigh Weigh & Transfer Solid ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon ppe_off Remove PPE decon->ppe_off wash Wash Hands ppe_off->wash

Caption: Standard workflow for handling 4-Bromo-6-ethyl-2-phenylquinoline.

Emergency Procedures
IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][9]
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1][3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Small Spill For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and absorbent material.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with 4-Bromo-6-ethyl-2-phenylquinoline must be treated as halogenated hazardous waste.[4][10][11] This includes:

    • Unused or excess solid compound.

    • Contaminated PPE (gloves, etc.).

    • Disposable labware (weigh boats, pipette tips).

    • Solutions containing the compound.

    • Absorbent materials used for spill cleanup.

  • Containerization: Collect all halogenated waste in a designated, properly labeled, and sealed container.[12] The container should be made of a material compatible with halogenated organic compounds.

  • Disposal Pathway: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain.[10][11]

Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated PPE) waste_container Designated Halogenated Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Solutions, rinsates) liquid_waste->waste_container disposal Institutional Hazardous Waste Disposal waste_container->disposal

Caption: Waste segregation and disposal pathway for 4-Bromo-6-ethyl-2-phenylquinoline.

By adhering to these stringent safety protocols, researchers can confidently and safely work with 4-Bromo-6-ethyl-2-phenylquinoline, fostering a culture of safety and scientific excellence.

References

  • Ameri-Force. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Patel, A., et al. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-6-ethyl-2-methylquinoline (C12H12BrN). Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Patel, A., et al. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Bromo-6-methyl-2-phenylquinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine. Retrieved from [Link]

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